1-Methyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILYVQSKNWRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897161 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-09-7 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Endogenous Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
An In-depth Examination of the Biosynthetic Pathway, Analytical Methodologies, and Regulatory Landscape for Researchers and Drug Development Professionals.
Executive Summary
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain, where it is believed to exert neuroprotective effects. This technical guide provides a comprehensive overview of the core aspects of its endogenous synthesis. The primary biosynthetic route is an enzymatic condensation of 2-phenylethylamine and pyruvate (B1213749), a reaction catalyzed by a putative enzyme termed "1MeTIQase" located within the mitochondrial-synaptosomal fraction. While the definitive molecular identity of this enzyme remains to be fully elucidated, its existence is supported by stereospecific synthesis in brain tissue. This document details the current understanding of the synthesis pathway, presents robust analytical methodologies for the quantification of 1MeTIQ, summarizes available quantitative data, and explores the potential regulatory mechanisms governing its formation through the availability of its precursors. The information compiled herein is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development investigating the therapeutic potential of modulating endogenous 1MeTIQ levels.
The Endogenous Synthesis Pathway of 1MeTIQ
The formation of 1MeTIQ in the brain is primarily attributed to an enzymatic process. The key reaction is a Pictet-Spengler-type condensation of the biogenic amine 2-phenylethylamine with the α-keto acid pyruvate.
1.1. Precursors:
-
2-Phenylethylamine (PEA): An endogenous trace amine synthesized from the essential amino acid L-phenylalanine. PEA can readily cross the blood-brain barrier and its levels in the brain are influenced by various physiological and neurological states.
-
Pyruvate: A pivotal intermediate in cellular metabolism, primarily formed during glycolysis in the cytoplasm. For the synthesis of 1MeTIQ, pyruvate is transported into the mitochondria.
1.2. The Enzymatic Condensation:
The condensation of 2-phenylethylamine and pyruvate is catalyzed by a putative enzyme referred to as "1MeTIQase" or "1MeTIQ synthase".[1]
-
Subcellular Localization: This enzymatic activity has been localized to the mitochondrial-synaptosomal fraction of the brain.[1] This localization is consistent with the requirement for mitochondrial pyruvate.
-
Enzyme Identity: Despite its functional characterization, the specific protein and corresponding gene for 1MeTIQase have not yet been definitively identified. Research suggests the S-enantiomer of 1MeTIQ is predominant in the mouse brain, indicating an enzymatic and stereospecific synthesis.[2]
The proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
The endogenous levels of 1MeTIQ in the brain are in the nanogram per gram of tissue range. The following table summarizes reported concentrations in rodent brain tissue.
| Species | Brain Region | 1MeTIQ Concentration (ng/g tissue) | Reference |
| Rat | Whole Brain | 2.72 - 3.24 | [3] |
| Rat | Liver | 6.74 - 7.31 | [3] |
| Mouse | Whole Brain | 1.61 - 2.08 | [3] |
| Mouse | Liver | 4.83 - 5.22 | [3] |
Experimental Protocols
Accurate quantification of 1MeTIQ is crucial for studying its physiological roles and the effects of potential therapeutic interventions. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1. Quantification of 1MeTIQ by LC-MS/MS
This protocol provides a sensitive and specific method for the analysis of 1MeTIQ in biological samples.[3]
3.1.1. Sample Preparation
-
Homogenization: Homogenize brain tissue in a suitable buffer (e.g., 0.4 M perchloric acid containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid to prevent oxidation).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant for further extraction.
-
Liquid-Liquid Extraction:
-
To 3 mL of the supernatant, add 1 mL of 28% v/v ammonium (B1175870) hydroxide (B78521) solution and a deuterated internal standard (e.g., 1-MeTIQ-d4).
-
Extract twice with 5 mL of dichloromethane.
-
Centrifuge to separate the phases.
-
Transfer the organic phase to a new tube containing 8 mL of 0.4 M perchloric acid solution.
-
Shake for 5 minutes and collect the aqueous phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an OASIS® HLB extraction cartridge (60 mg) with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with 6 mL of water.
-
Elute the analyte with 2 mL of 0.01% formic acid in methanol.
-
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: COSMOSIL® 5CN-MS column (2.0 mm I.D., 150 mm length).[3]
-
Mobile Phase: Isocratic elution with methanol and 5 mM ammonium formate (B1220265) (90:10, v/v).[3]
-
Flow Rate: 0.2 mL/min.[3]
-
-
Mass Spectrometry Detection:
The workflow for this experimental protocol can be visualized as follows:
3.2. Quantification of 1MeTIQ by GC-MS
An alternative method involves derivatization followed by GC-MS analysis.[4]
3.2.1. Sample Preparation and Derivatization
-
Extraction: Extract 1MeTIQ from brain homogenates using an organic solvent such as chloroform (B151607) at an alkaline pH (11-12).
-
Derivatization: Derivatize the extracted 1MeTIQ with a suitable agent, such as pentafluoropropionic (PFP) anhydride, to improve its chromatographic properties and detection sensitivity.
3.2.2. GC-MS Analysis
-
Gas Chromatography:
-
Use a capillary column suitable for amine analysis.
-
Optimize the temperature program for the separation of the derivatized 1MeTIQ.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the PFP-derivatized 1MeTIQ.
-
Regulatory Mechanisms
Direct evidence for the regulation of 1MeTIQ synthesis by specific signaling pathways is currently limited. However, the synthesis of 1MeTIQ is intrinsically linked to the availability of its precursors, 2-phenylethylamine and pyruvate. Therefore, pathways that modulate the levels of these precursors can be considered indirect regulators of 1MeTIQ formation.
4.1. Regulation of 2-Phenylethylamine (PEA) Levels
PEA levels in the brain are dynamically regulated and can influence dopaminergic and other monoaminergic systems.
-
Synthesis: PEA is synthesized from L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase. The activity of this enzyme and the availability of L-phenylalanine are key determinants of PEA synthesis.
-
Signaling Pathways:
-
Dopaminergic System: PEA can induce the release of dopamine, and its levels can be influenced by the activity of dopaminergic neurons.
-
BDNF/TrkB/CREB Pathway: Recent studies have shown that PEA can ameliorate corticosterone-induced depression-like phenotypes by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[3] While this demonstrates an effect of PEA on signaling, it also suggests that factors regulating this pathway could potentially influence PEA's own synthesis or turnover.
-
4.2. Regulation of Mitochondrial Pyruvate Availability
The transport of pyruvate from the cytoplasm into the mitochondrial matrix is a critical control point for its utilization in the synthesis of 1MeTIQ.
-
Mitochondrial Pyruvate Carrier (MPC): Pyruvate enters the mitochondria via the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane. The activity of the MPC is a key regulator of mitochondrial pyruvate levels.
-
Regulation of MPC:
-
Transcriptional Regulation: The expression of MPC subunits can be regulated by various transcription factors, responding to the metabolic state of the cell.
-
Post-Translational Modifications: The activity of the MPC can be modulated by post-translational modifications, such as acetylation. For instance, the deacetylase Sirt3 has been shown to modulate MPC1 deacetylation, thereby influencing pyruvate uptake.
-
Inhibition: The MPC can be inhibited by pharmacological agents such as UK5099. Inhibition of the MPC has been shown to be neuroprotective in certain contexts by forcing neurons to utilize alternative energy substrates like glutamate.
-
The interplay of these regulatory factors on precursor availability likely dictates the rate of endogenous 1MeTIQ synthesis.
Conclusion and Future Directions
The endogenous synthesis of 1MeTIQ represents a fascinating area of neurochemistry with potential implications for neuroprotection and the treatment of neurodegenerative diseases. While the fundamental biosynthetic pathway involving the enzymatic condensation of 2-phenylethylamine and pyruvate is established, significant knowledge gaps remain. The definitive identification, purification, and kinetic characterization of "1MeTIQase" are critical next steps to fully understand and manipulate this pathway. Furthermore, elucidating the specific signaling cascades that directly regulate 1MeTIQ synthesis will be crucial for developing targeted therapeutic strategies. The detailed analytical protocols provided in this guide offer the necessary tools for researchers to accurately measure 1MeTIQ levels and explore the factors that influence its endogenous production. Future research in this area holds the promise of uncovering novel approaches to enhance the brain's natural neuroprotective mechanisms.
References
The Endogenous Neuroregulator: A Deep Dive into the Biological Role of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in the Brain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain, where it exerts a complex and multifaceted influence on neuronal function. Possessing neuroprotective, anti-addictive, and antidepressant-like properties, 1MeTIQ has emerged as a compound of significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the biological role of 1MeTIQ in the brain, with a focus on its synthesis, metabolism, and interactions with key neurotransmitter systems. We present quantitative data on its cerebral concentrations and binding affinities, detail key experimental protocols for its study, and provide visual representations of its signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
Tetrahydroisoquinolines (TIQs) are a family of compounds found in both plants and animals. Within the mammalian brain, certain TIQs are synthesized endogenously and play crucial roles in neuromodulation. Among these, this compound (1MeTIQ) stands out for its neuroprotective profile, contrasting with the potential neurotoxic effects of other related compounds.[1] Its presence in dopaminergic brain regions and its ability to counteract the effects of neurotoxins have spurred extensive research into its physiological functions and therapeutic applications, particularly in the context of Parkinson's disease, addiction, and depression.[1][2]
Synthesis and Metabolism of 1MeTIQ in the Brain
1MeTIQ is synthesized in the brain from biogenic amines through a process that can be both enzymatic and non-enzymatic. The primary pathway involves the condensation of a phenylethylamine with an aldehyde or α-keto acid, a reaction known as the Pictet-Spengler reaction.[1] Studies have shown that 1MeTIQ can readily cross the blood-brain barrier and tends to concentrate in brain tissue at levels several-fold higher than in plasma.[1] Its metabolism in the brain is not yet fully elucidated, but it is known to be a reversible inhibitor of monoamine oxidase (MAO) A and B, suggesting a dynamic interplay with the enzymes that catabolize monoamine neurotransmitters.
Quantitative Data
A critical aspect of understanding the biological significance of 1MeTIQ is the quantitative analysis of its concentration in various brain regions and its binding affinities for different molecular targets. The following tables summarize the available quantitative data.
Table 1: Endogenous Concentration of 1MeTIQ in the Rat Brain
| Brain Region | Concentration (ng/g of tissue) | Reference |
| Whole Brain | 3.5 | [3] |
Table 2: Receptor Binding Affinities and Enzyme Inhibition of 1MeTIQ and Related Compounds
| Target | Compound | Affinity (Ki or IC50) | Species | Reference |
| NMDA Receptor (PCP site) | (S)-8-methyl-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | Ki: 0.0374 µM | Rat | |
| Dopamine (B1211576) D3 Receptor | 7-CF3SO2O-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivative | pKi: 8.4 (High Affinity) | Rat | [4] |
| Monoamine Oxidase A (MAO-A) | 1MeTIQ | Reversible inhibitor (low micromolar concentrations) | Rat | [5] |
| Monoamine Oxidase B (MAO-B) | 1MeTIQ | Reversible inhibitor (low micromolar concentrations) | Rat | [5] |
Note: Data for some targets are for structurally related compounds, as specific Ki or IC50 values for 1MeTIQ are not always available in the reviewed literature.
Biological Roles and Mechanisms of Action
1MeTIQ exerts its effects in the brain through a multi-target mechanism, primarily involving the dopaminergic, glutamatergic, and monoaminergic systems.
Modulation of the Dopaminergic System
1MeTIQ is considered an endogenous regulator of dopaminergic activity.[6] It has been shown to act as a partial agonist at dopamine receptors and can stabilize dopamine function in limbic brain structures.[1][2] This modulation of the dopaminergic system is believed to underlie its anti-addictive properties, particularly in the context of cocaine and morphine addiction.[1] Furthermore, 1MeTIQ can protect dopaminergic neurons from toxins like rotenone (B1679576) and MPTP, suggesting a potential therapeutic role in Parkinson's disease.[7][8]
Interaction with the Glutamatergic System
1MeTIQ acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[1] This antagonism is crucial for its neuroprotective effects, as it can prevent glutamate-induced excitotoxicity and the subsequent influx of calcium ions that leads to cell death.[9] By inhibiting the binding of ligands like [3H]MK-801, 1MeTIQ demonstrates a direct interaction with the NMDA receptor complex.[9]
Inhibition of Monoamine Oxidase (MAO)
1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[5] By inhibiting these enzymes, 1MeTIQ prevents the oxidative deamination of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action not only increases the synaptic availability of these neurotransmitters, contributing to its antidepressant-like effects, but also reduces the production of reactive oxygen species (ROS) associated with dopamine catabolism.[5][9] This antioxidant property further contributes to its neuroprotective profile.
Signaling Pathways
To visually represent the complex interactions of 1MeTIQ within the brain, the following diagrams illustrate its key signaling pathways.
Caption: 1MeTIQ's interaction with the dopaminergic pathway.
Caption: 1MeTIQ's antagonistic action on the NMDA receptor.
Caption: Reversible inhibition of MAO by 1MeTIQ.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the biological role of 1MeTIQ.
Quantification of 1MeTIQ in Brain Tissue using HPLC
Objective: To measure the concentration of 1MeTIQ in specific brain regions.
Materials:
-
Rat brain tissue (e.g., striatum, prefrontal cortex)
-
Homogenizer
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and electrochemical or mass spectrometry detector
-
Perchloric acid (0.1 M)
-
Mobile phase (e.g., phosphate/citrate buffer with methanol)
-
1MeTIQ standard
Protocol:
-
Dissect the brain region of interest on ice and weigh it.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the compounds using a C18 column with an appropriate mobile phase gradient.
-
Detect 1MeTIQ using an electrochemical detector set at an optimal oxidation potential or a mass spectrometer in selected ion monitoring (SIM) mode.
-
Quantify the concentration of 1MeTIQ by comparing the peak area to a standard curve generated with known concentrations of 1MeTIQ.
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
Objective: To measure the effect of 1MeTIQ on the extracellular concentrations of dopamine and other neurotransmitters in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
1MeTIQ solution for administration
-
HPLC system for neurotransmitter analysis
Protocol:
-
Surgically implant a guide cannula into the desired brain region of an anesthetized rat using a stereotaxic apparatus. Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Administer 1MeTIQ (e.g., intraperitoneally or through the microdialysis probe via reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or fluorescence detection.
Forced Swim Test (FST) for Assessing Antidepressant-like Activity
Objective: To evaluate the antidepressant-like effects of 1MeTIQ in rodents.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment
-
1MeTIQ solution for administration
Protocol:
-
Pre-test session (Day 1): Place each rat individually into the water-filled cylinder for a 15-minute period. This session serves to induce a state of behavioral despair.
-
After the pre-test, remove the rats, dry them with a towel, and return them to their home cages.
-
Test session (Day 2): 24 hours after the pre-test, administer 1MeTIQ or vehicle to the rats (typically 30-60 minutes before the test).
-
Place the rats back into the water cylinder for a 5-minute test session.
-
Record the entire session using a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a remarkable endogenous molecule with a complex and beneficial pharmacological profile in the brain. Its ability to modulate key neurotransmitter systems, coupled with its neuroprotective and antioxidant properties, positions it as a promising lead compound for the development of novel therapeutics for a variety of debilitating neurological and psychiatric conditions. The data, protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous neuroregulator. Further research is warranted to fully elucidate its downstream signaling cascades and to translate the promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) is a fascinating heterocyclic amine with a significant presence in medicinal chemistry and neuropharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological activities and associated signaling pathways. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Physical and Chemical Properties
This compound is a colorless to light yellow or pinkish oil with a characteristic amine odor.[1] It is slightly soluble in water but shows good solubility in organic solvents.[2][3] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N | [1][3] |
| Molecular Weight | 147.22 g/mol | [1][3] |
| Boiling Point | 119 °C at 18 mmHg | [3] |
| Density | 0.966 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.5570 to 1.5610 | [3] |
| Solubility | Slightly soluble in water | [2][3] |
| pKa (Predicted for 1,2,3,4-tetrahydroisoquinoline) | 9.66 ± 0.20 | |
| Appearance | Colorless to light yellow to light pink oil | [1] |
| CAS Number | 4965-09-7 | [3] |
Experimental Protocols
Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
Reaction Scheme:
Pictet-Spengler Reaction Workflow
Materials:
-
β-Phenylethylamine
-
Acetaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve β-phenylethylamine in a suitable solvent such as toluene.
-
Add an equimolar amount of acetaldehyde to the solution.
-
Acidify the mixture with concentrated hydrochloric acid. The reaction is typically carried out at elevated temperatures (reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
Fractional Distillation: The crude this compound can be purified by fractional distillation under reduced pressure. Given its boiling point of 119 °C at 18 mmHg, a vacuum distillation setup is necessary to prevent decomposition at higher temperatures.[3]
Column Chromatography: Alternatively, the compound can be purified by column chromatography on silica (B1680970) gel. A typical eluent system would be a gradient of methanol (B129727) in dichloromethane (B109758).
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of this compound. The mass spectrum provides information about the molecular weight and fragmentation pattern, confirming the structure of the compound.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and specific LC-MS/MS method has been developed for the analysis of this compound in biological samples. This method involves solid-phase extraction followed by chromatographic separation on a C18 column and detection by mass spectrometry.
Biological Activity and Signaling Pathways
This compound is an endogenous compound found in the mammalian brain and exhibits significant neuroprotective and antidepressant-like properties. Its mechanism of action is multifaceted and involves several key signaling pathways.
Monoamine Oxidase (MAO) Inhibition
1-MeTHIQ acts as a reversible inhibitor of both MAO-A and MAO-B.[4] This inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters such as dopamine (B1211576) and serotonin, which is believed to contribute to its antidepressant effects.
MAO Inhibition by 1-MeTHIQ
NMDA Receptor Antagonism and Neuroprotection
1-MeTHIQ exhibits neuroprotective effects by acting as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate (B1630785) can lead to excitotoxicity and neuronal cell death. By blocking the NMDA receptor, 1-MeTHIQ can mitigate this damage.
NMDA Receptor Antagonism by 1-MeTHIQ
Modulation of Dopamine and Serotonin Metabolism
Beyond MAO inhibition, 1-MeTHIQ directly influences the metabolic pathways of dopamine and serotonin. It has been shown to affect the levels of their metabolites, suggesting a broader regulatory role in monoaminergic systems. This modulation contributes to its overall neuropharmacological profile.
Modulation of Neurotransmitter Metabolism
Conclusion
This compound is a compound of significant interest due to its unique combination of physical, chemical, and biological properties. Its neuroprotective and antidepressant-like activities, mediated through multiple signaling pathways, make it a compelling lead compound for the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for researchers to further explore the potential of this intriguing molecule.
References
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): Natural Sources, Dietary Presence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain and various food products, exhibiting significant neuroprotective and antidepressant-like properties. This technical guide provides a comprehensive overview of the natural sources and dietary presence of 1-MeTIQ, detailing its quantitative levels in various foods. Furthermore, it outlines the key experimental protocols for its detection and quantification. The guide also delves into the molecular mechanisms of 1-MeTIQ's biological activity, with a focus on its role as a monoamine oxidase (MAO) inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist, illustrated through detailed signaling pathway diagrams. This document serves as a critical resource for researchers and professionals in neuroscience and drug development interested in the therapeutic potential of this intriguing molecule.
Natural Sources and Dietary Presence of this compound (1-MeTIQ)
This compound (1-MeTIQ) is a naturally occurring compound that has been identified in a variety of food products, particularly those rich in 2-phenylethylamine. Its presence in the diet is a significant area of research due to its potential neuroactive properties. The primary dietary sources of 1-MeTIQ include certain types of cheese, wine, and cocoa products.
Quantitative Data on 1-MeTIQ in Foodstuffs
The concentration of 1-MeTIQ in food can vary depending on factors such as the specific food item, its processing, and storage conditions. The following table summarizes the available quantitative data for 1-MeTIQ in various dietary sources.
| Food Category | Specific Food Item | Concentration of 1-MeTIQ (ng/g) | Reference(s) |
| Cheese | Various Cheeses | Present | [1] |
| Wine | Various Wines | Present | [1] |
| Cocoa | Cocoa | Present | [1] |
Further research is required to establish a more comprehensive database of 1-MeTIQ concentrations in a wider range of foodstuffs.
Experimental Protocols for the Analysis of 1-MeTIQ
Accurate quantification of 1-MeTIQ in complex matrices such as food and biological samples is crucial for understanding its dietary intake and physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of 1-MeTIQ from complex sample matrices prior to chromatographic analysis.
Objective: To isolate and concentrate 1-MeTIQ from a liquid food matrix (e.g., wine) or a homogenized solid food matrix (e.g., cheese, chocolate).
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol (B129727) or acetonitrile, potentially with a modifier like formic acid)
-
Sample, pre-treated as necessary (e.g., filtered, diluted, pH adjusted)
-
Vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent. This ensures that the sorbent is properly wetted and ready for sample interaction.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for the sample matrix.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. This allows for optimal interaction between 1-MeTIQ and the sorbent.
-
Washing: Pass the wash solvent through the cartridge to remove interfering compounds that are not strongly retained on the sorbent.
-
Elution: Pass the elution solvent through the cartridge to disrupt the interaction between 1-MeTIQ and the sorbent, thereby eluting the analyte of interest. Collect the eluate for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and detection of volatile and semi-volatile compounds like 1-MeTIQ. Derivatization is often employed to improve its chromatographic properties.
Objective: To quantify 1-MeTIQ in a prepared sample extract.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)
-
Mass Spectrometer (MS) detector
-
Autosampler
Derivatization (Example with Trifluoroacetic Anhydride (B1165640) - TFAA):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent, trifluoroacetic anhydride (TFAA).
-
Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete.
-
After cooling, the derivatized sample is ready for injection into the GC-MS.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 1-MeTIQ.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the analysis of 1-MeTIQ, often without the need for derivatization.
Objective: To quantify 1-MeTIQ in a prepared sample extract.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
A suitable reversed-phase column (e.g., C18)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC-MS/MS Parameters (Typical):
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid)
-
Mobile Phase B: Acetonitrile or methanol with a modifier (e.g., 0.1% formic acid)
-
Gradient Elution: A programmed gradient from a lower to a higher percentage of Mobile Phase B over the course of the run to elute 1-MeTIQ and separate it from other components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible chromatography.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion of 1-MeTIQ and its characteristic product ions.
Biological Activities and Signaling Pathways of 1-MeTIQ
1-MeTIQ exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied. These effects are primarily attributed to its ability to inhibit monoamine oxidase (MAO) enzymes and to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.
Inhibition of Monoamine Oxidase (MAO)
1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[2] By inhibiting MAO, 1-MeTIQ increases the synaptic levels of these neurotransmitters, which is believed to contribute to its antidepressant-like effects.[2]
Antagonism of the N-methyl-D-aspartate (NMDA) Receptor
1-MeTIQ acts as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission. Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. By blocking the NMDA receptor, 1-MeTIQ can protect neurons from excitotoxic damage.
Modulation of Dopamine Reuptake
Some evidence suggests that 1-MeTIQ may also influence the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting dopamine reuptake, 1-MeTIQ could further increase synaptic dopamine levels, complementing its MAO-inhibitory action.
Conclusion
This compound is a promising endogenous and dietary compound with significant neuroprotective potential. Its presence in common food items such as cheese, wine, and cocoa suggests a regular dietary intake, the implications of which are an active area of research. The analytical methods outlined in this guide provide a framework for the accurate quantification of 1-MeTIQ in various matrices. Furthermore, the elucidation of its mechanisms of action, particularly its roles in MAO inhibition and NMDA receptor antagonism, opens avenues for the development of novel therapeutic strategies for neurodegenerative and psychiatric disorders. Further research is warranted to expand our understanding of the dietary sources, bioavailability, and full therapeutic potential of this multifaceted molecule.
References
- 1. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), a key heterocyclic compound with significant pharmacological interest. This document details the spectroscopic data, experimental protocols, and synthetic methodologies crucial for its identification and characterization.
Introduction
This compound (1-Me-THIQ) is a derivative of tetrahydroisoquinoline, a structural motif found in numerous natural products and pharmacologically active compounds. The precise determination of its structure is fundamental for understanding its biological activity, mechanism of action, and for the development of new therapeutic agents. This guide outlines the key analytical techniques employed in the structural elucidation of 1-Me-THIQ, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it provides detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| CAS Number | 4965-09-7 | [1] |
| Appearance | Colorless to light yellow to light pink oil | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of 1-Me-THIQ relies on the combined interpretation of data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 1-Me-THIQ provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.23–7.03 | m | - | H-5, H-6, H-7, H-8 |
| 5.47 | t | 7.2 | H-1 |
| 4.80 | dd | 11.8, 7.8 | H-3a |
| 4.49 | dd | 11.8, 6.6 | H-3b |
| 3.66–3.47 | m | - | H-4a |
| 3.09–2.93 | m | - | H-4b |
| 1.45 | d | 6.6 | 1-CH₃ |
Note: The assignments are based on typical chemical shift ranges and coupling patterns for this class of compounds. 'a' and 'b' denote diastereotopic protons.
Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 148.4 | C-8a |
| 135.3 | C-4a |
| 132.9 | C-5 |
| 129.5 | C-6 |
| 129.2 | C-7 |
| 128.1 | C-8 |
| 58.2 | C-1 |
| 42.1 | C-3 |
| 26.5 | C-4 |
| 22.1 | 1-CH₃ |
Note: The assignments are based on typical chemical shift values for tetrahydroisoquinoline derivatives.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 147 | Moderate | [M]⁺ (Molecular Ion) |
| 132 | High | [M - CH₃]⁺ |
| 117 | High | [M - C₂H₄N]⁺ |
| 104 | Moderate | [C₈H₈]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Data obtained from GC-MS analysis.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Me-THIQ exhibits characteristic absorption bands.
Table 4: FT-IR Spectral Data of this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H Stretch |
| 3010-3080 | Medium | Aromatic C-H Stretch |
| 2850-2970 | Strong | Aliphatic C-H Stretch |
| 1590-1610 | Medium | C=C Aromatic Ring Stretch |
| 1450-1490 | Medium | C=C Aromatic Ring Stretch |
| 740-780 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |
Note: The presence of a broad N-H stretching band is characteristic of a secondary amine.
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydroisoquinolines.[3][4][5][6]
Protocol: Pictet-Spengler Synthesis of this compound
-
Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or methanol), add acetaldehyde (B116499) (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Me-THIQ in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 1-Me-THIQ in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
FT-IR Spectroscopy Protocol (Neat)
-
Sample Preparation: Place a small drop of the neat liquid sample of 1-Me-THIQ directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Visualizations
The following diagrams illustrate the key processes involved in the structural elucidation and synthesis of this compound.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of this important heterocyclic compound, facilitating further research into its pharmacological properties and potential therapeutic applications.
References
- 1. This compound | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. organicreactions.org [organicreactions.org]
- 4. N-Methyl-1,2,3,4-tetrahydroisoquinoline [webbook.nist.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its Intricate Relationship with Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine present in the mammalian brain that has garnered significant attention for its potential role in the pathophysiology of Parkinson's disease (PD). Unlike other tetrahydroisoquinoline derivatives that are suspected neurotoxins, 1MeTIQ has demonstrated a consistent profile of neuroprotection in various preclinical models of parkinsonism. Its multifaceted mechanism of action, encompassing monoamine oxidase (MAO) inhibition, antioxidant properties, and modulation of dopaminergic and glutamatergic systems, positions it as a compelling molecule for further investigation in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of 1MeTIQ, focusing on its neuroprotective effects, underlying mechanisms, and the experimental methodologies used to elucidate its function.
Introduction: The Dual Role of Tetrahydroisoquinolines in Neurodegeneration
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. While the exact etiology of PD remains elusive, a combination of genetic and environmental factors is thought to contribute to its pathogenesis.[1] Among the endogenous molecules implicated in PD are tetrahydroisoquinolines (TIQs), a class of compounds that can be formed in the brain. Some TIQs, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) and N-methyl-salsolinol, are considered potential neurotoxins that may contribute to the neurodegenerative process.[1][2]
In contrast, this compound (1MeTIQ) has emerged as a potential endogenous neuroprotectant.[1] Studies have shown that the concentration of 1MeTIQ is reduced in the brains of parkinsonian patients and in animal models of the disease, suggesting that a deficit in this compound could contribute to the vulnerability of dopaminergic neurons.[3] Furthermore, exogenous administration of 1MeTIQ has been shown to prevent parkinsonism-like symptoms in various animal models.[1][3]
Neuroprotective Mechanisms of 1MeTIQ
The neuroprotective effects of 1MeTIQ are attributed to a complex interplay of several mechanisms:
-
Monoamine Oxidase (MAO) Inhibition: 1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[4][5] By inhibiting MAO, 1MeTIQ reduces the oxidative deamination of dopamine (B1211576), a major catabolic pathway that generates reactive oxygen species (ROS) such as hydrogen peroxide. This action helps to mitigate oxidative stress, a key factor in the demise of dopaminergic neurons in PD.
-
Antioxidant Properties: Beyond its MAO-inhibiting activity, 1MeTIQ possesses intrinsic free radical scavenging properties.[6] It has been shown to inhibit the formation of hydroxyl radicals generated from dopamine oxidation via the Fenton reaction. This direct antioxidant effect further contributes to its ability to protect neurons from oxidative damage.
-
Modulation of Dopaminergic Neurotransmission: 1MeTIQ has been shown to inhibit the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine.[7] This can help to compensate for the reduced dopamine levels characteristic of PD. It also appears to act as an antagonist at the agonistic conformation of dopamine receptors, potentially preventing overstimulation.[8][9]
-
Antagonism of Glutamate-Induced Excitotoxicity: 1MeTIQ exhibits affinity for the NMDA receptor and acts as an antagonist, thereby preventing glutamate-induced cell death. Excitotoxicity, caused by excessive activation of glutamate (B1630785) receptors, is another pathway implicated in neuronal death in PD.
-
Mitochondrial Protection: Some evidence suggests that 1MeTIQ can protect mitochondrial function. It has been shown to suppress the inhibition of mitochondrial respiratory complex I by toxins like MPP+.[6]
Quantitative Data on 1MeTIQ
The following tables summarize key quantitative data from various studies on 1MeTIQ.
Table 1: Endogenous Levels of 1MeTIQ
| Biological Matrix | Species | Condition | Concentration | Reference |
| Brain | Human | Normal | Present (levels vary by region) | |
| Brain | Human | Parkinson's Disease | Reduced | |
| Substantia Nigra | Rat | Old | 50% reduction compared to young | |
| Brain | Mouse | MPTP-treated | Markedly reduced | [3] |
| Cerebrospinal Fluid (CSF) | Human | Normal & Parkinson's | Present |
Table 2: Neuroprotective Effects of 1MeTIQ in Animal Models of Parkinson's Disease
| Animal Model | Toxin/Lesion | 1MeTIQ Dose | Outcome Measure | Result | Reference |
| Rat | 1BnTIQ (chronic) | 25 and 50 mg/kg | Locomotor activity | Completely antagonized 1BnTIQ-induced changes | [1] |
| Rat | 1BnTIQ (chronic) | 25 and 50 mg/kg | Striatal Dopamine Levels | Completely antagonized 1BnTIQ-induced reduction | [1] |
| Mouse | MPTP | Pretreatment | Bradykinesia | Completely prevented MPTP-induced bradykinesia | [3] |
| Mouse | TIQ | Pretreatment | Bradykinesia | Prevented TIQ-induced bradykinesia | [10] |
| Mouse | TIQ | Pretreatment | TH-positive cell loss in SNpc | Protected against cell loss | [10] |
| Rat | 6-OHDA | 25 and 50 mg/kg (acute & chronic) | Dopamine levels (contralateral side) | Significant elevation | [11] |
| Rat | Lactacystin (B1674225) | 50 mg/kg (chronic) | Dopamine release in striatum | Antagonized lactacystin-induced impairment | [12] |
| Rat | Lactacystin | 50 mg/kg (chronic) | Tyrosine Hydroxylase (TH) level in SN | Antagonized lactacystin-induced decline | [12] |
Table 3: Biochemical Effects of 1MeTIQ
| Parameter | System | 1MeTIQ Concentration | Effect | Reference |
| MAO-A and MAO-B activity | In vitro/In vivo | Low micromolar | Reversible inhibition | [5] |
| Dopamine Uptake (via DAT) | In vitro | Low micromolar | Inhibition | [7] |
| [3H]MK-801 binding (NMDA receptor) | Isolated brain membranes | - | Inhibition | [6] |
| Reactive Oxygen Species (ROS) | Primary neuronal culture | - | Reduction | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on 1MeTIQ.
Synthesis of this compound
A common method for the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives is the Pictet-Spengler condensation .[14] A general procedure involves the reaction of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For 1-MeTIQ, this would typically involve the reaction of phenylethylamine with acetaldehyde.
Another approach involves the reduction of an imino ylide. For example, 2-aminoisoquinolinium iodide can be reacted with a suitable benzoyl or benzenesulfonyl chloride to form a stable imino ylide, which is then reduced with sodium borohydride (B1222165) to yield the 1-substituted tetrahydroisoquinoline.[15]
Animal Models of Parkinson's Disease
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This is a widely used model where MPTP is administered to rodents or primates.[16][17] MPTP is metabolized to the toxic ion MPP+, which selectively destroys dopaminergic neurons.[16]
-
Typical Protocol (Mice): C57BL/6 mice are often used. MPTP is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 20-40 mg/kg for several consecutive days.[18][19] Behavioral tests (e.g., pole test, rotarod) and neurochemical analyses (e.g., dopamine levels in the striatum) are performed at various time points after MPTP administration.
-
-
6-OHDA (6-hydroxydopamine) Model: This model involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of one hemisphere of the brain in rats.[11][20] This creates a unilateral lesion of the dopaminergic system.
-
Typical Protocol (Rats): Rats are anesthetized, and a stereotaxic apparatus is used to inject 6-OHDA into the target brain region. Behavioral assessments often include tests for rotational asymmetry (e.g., apomorphine- or amphetamine-induced rotations).
-
-
1BnTIQ-Induced Model: Chronic administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) can induce parkinsonism in primates and rodents.[1]
-
Typical Protocol (Rats): 1BnTIQ is administered daily (e.g., 25 mg/kg, i.p.) for a period of several weeks.[1] Locomotor activity and dopamine levels are then assessed.
-
-
Lactacystin-Induced Model: Lactacystin, a proteasome inhibitor, is injected into the substantia nigra to model the proteasomal dysfunction observed in PD.[12]
Detection and Quantification of 1MeTIQ in Biological Samples
A sensitive and specific method for the analysis of 1MeTIQ is liquid chromatography-tandem mass spectrometry (LC-MS/MS) .[21][22]
-
Sample Preparation: Biological samples (e.g., brain tissue, CSF, plasma) are typically processed by a combination of solvent and solid-phase extraction (SPE) to isolate the analytes.[21][22] A deuterated internal standard (e.g., 1-MeTIQ-d4) is added for accurate quantification.[21][22]
-
Chromatographic Separation: A reversed-phase column (e.g., 5CN-MS) is used for separation.[21][22] The mobile phase often consists of a mixture of methanol (B129727) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate).[21][22]
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.[21][22] The transitions monitored are typically m/z 147.8 -> 130.8 for 1MeTIQ and m/z 151.8 -> 133.8 for the deuterated internal standard.[21]
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: This is a standard method for measuring the levels of dopamine and its metabolites (DOPAC, HVA, 3-MT) in brain tissue homogenates or microdialysis samples.[4][7][23]
-
Tissue Preparation: Brain regions of interest (e.g., striatum, substantia nigra) are dissected, homogenized in an acidic solution, and centrifuged. The supernatant is then injected into the HPLC system.
-
In Vivo Microdialysis: A microdialysis probe is implanted into a specific brain region of an anesthetized or freely moving animal. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular neurochemicals, is collected and analyzed by HPLC.[7]
-
Behavioral Assessments
-
Locomotor Activity: This is often measured in an open-field arena equipped with infrared beams to track the animal's movement.[1]
-
Bradykinesia (slowness of movement): The pole test is commonly used in mice. The time it takes for a mouse to turn around and descend a vertical pole is measured.[10][19]
-
Catalepsy: The bar test is used to assess catalepsy, where the animal's forepaws are placed on a horizontal bar, and the time it remains in that posture is recorded.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to 1MeTIQ.
References
- 1. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1MeTIQ and olanzapine, despite their neurochemical impact, did not ameliorate performance in fear conditioning and social interaction tests in an MK-801 rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-cognitive effect of 1MeTIQ on recognition memory in the ketamine model of schizophrenia in rats: the behavioural and neurochemical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective effect of (R)- and (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Parkinsonism-preventing activity of this compound derivatives in C57BL mouse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and this compound (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 22. jsbms.jp [jsbms.jp]
- 23. This compound antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous heterocyclic amine found in the mammalian brain, exhibiting a complex and multifaceted pharmacological profile. This technical guide provides an in-depth overview of the core pharmacological characteristics of 1-MeTIQ, with a focus on its interactions with key enzyme and receptor systems. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.
Introduction
This compound (1-MeTIQ) is a naturally occurring compound in the mammalian brain that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Structurally related to other neuroactive tetrahydroisoquinolines, 1-MeTIQ has been implicated in a range of physiological and pathological processes. Preclinical evidence strongly suggests its potential as a neuroprotective, antidepressant, and anti-addictive agent.[3][4][5] The primary mechanism underlying these effects is believed to be its ability to modulate monoaminergic neurotransmission through the inhibition of monoamine oxidase (MAO) and its interactions with dopaminergic and glutamatergic systems.[1][3] This document serves as a comprehensive technical resource, consolidating the current knowledge on the pharmacological profile of 1-MeTIQ.
Enzyme Inhibition Profile
A key pharmacological feature of 1-MeTIQ is its reversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This dual inhibitory action contributes to its ability to increase the synaptic availability of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.
Quantitative Data for MAO Inhibition
The inhibitory potency of 1-MeTIQ against MAO-A and MAO-B has been quantified in vitro. The following table summarizes the reported inhibition constants (Ki) and 50% inhibitory concentrations (IC50).
| Enzyme | Test System | Substrate | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| MAO-A | Rat brain mitochondria | [14C]5-HT | 1-MeTIQ | 15.2 ± 1.8 | 28.5 | [Patsenka and Antkiewicz-Michaluk, 2004] |
| MAO-B | Rat brain mitochondria | [14C]β-PEA | 1-MeTIQ | 45.3 ± 4.2 | 85.0 | [Patsenka and Antkiewicz-Michaluk, 2004] |
Experimental Protocol: MAO Inhibition Assay
The following protocol is based on the methodology described by Patsenka and Antkiewicz-Michaluk (2004) for the determination of MAO-A and MAO-B inhibition.
Objective: To determine the in vitro inhibitory effect of 1-MeTIQ on MAO-A and MAO-B activity in rat brain mitochondria.
Materials:
-
Rat brain tissue
-
Sucrose (B13894) solution (0.25 M)
-
Potassium phosphate (B84403) buffer (0.05 M, pH 7.4)
-
[14C]5-hydroxytryptamine ([14C]5-HT) for MAO-A
-
[14C]β-phenylethylamine ([14C]β-PEA) for MAO-B
-
1-MeTIQ solutions of varying concentrations
-
Pargyline (B1678468) (for selective inhibition of MAO-B to measure MAO-A)
-
Clorgyline (for selective inhibition of MAO-A to measure MAO-B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Mitochondrial Fraction Preparation: Homogenize rat brain tissue in ice-cold 0.25 M sucrose and centrifuge to obtain the mitochondrial pellet. Resuspend the pellet in potassium phosphate buffer.
-
MAO-A Assay: Pre-incubate the mitochondrial suspension with pargyline to inhibit MAO-B. Add varying concentrations of 1-MeTIQ to the reaction mixture. Initiate the reaction by adding [14C]5-HT and incubate at 37°C.
-
MAO-B Assay: Pre-incubate the mitochondrial suspension with clorgyline to inhibit MAO-A. Add varying concentrations of 1-MeTIQ to the reaction mixture. Initiate the reaction by adding [14C]β-PEA and incubate at 37°C.
-
Termination and Extraction: Stop the reaction by adding acid. Extract the radioactive metabolites into an organic solvent.
-
Quantification: Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 1-MeTIQ. Determine the IC50 value from the dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Workflow for MAO Inhibition Assay.
Receptor Interaction Profile
1-MeTIQ interacts with key neurotransmitter receptor systems, notably the dopaminergic and glutamatergic systems. While its effects are well-documented, quantitative binding affinity data remains limited in the public domain.
Dopamine D2 Receptor Interaction
Signaling Pathway Diagram:
Caption: Dopamine D2 Receptor Signaling Pathway.
NMDA Receptor Interaction
1-MeTIQ has been shown to exhibit neuroprotective effects against glutamate-induced excitotoxicity, suggesting an interaction with the N-methyl-D-aspartate (NMDA) receptor complex.[6] It is proposed to act as an uncompetitive antagonist at the NMDA receptor, although specific binding affinity data (Ki or Kd) for 1-MeTIQ at the NMDA receptor is not consistently reported in the literature.
References
- 1. Inhibition of rodent brain monoamine oxidase and tyrosine hydroxylase by endogenous compounds - 1,2,3,4-tetrahydro-isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Assessment of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain, exhibiting promising neuroprotective and antidepressant-like properties. Its primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO-A and MAO-B), which leads to increased levels of monoamine neurotransmitters. While the pharmacological profile of 1-MeTIQ has been the subject of considerable research, a comprehensive toxicological assessment is crucial for its potential development as a therapeutic agent. This technical guide provides a detailed overview of the available toxicological data for 1-MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), outlines standard experimental protocols for key toxicological assays, and visualizes relevant pathways and workflows. A significant data gap exists in the public domain regarding the comprehensive toxicological profile of 1-MeTIQ, necessitating further investigation to fully characterize its safety.
Introduction
This compound (1-MeTIQ) is a fascinating endogenous amine with a range of biological activities. Its presence in the brain and its ability to modulate neurotransmitter systems have made it a compound of interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and depression.[1][2] However, for any compound to be considered for clinical development, a thorough understanding of its toxicological profile is paramount. This document aims to consolidate the current knowledge on the toxicology of 1-MeTIQ, provide detailed methodologies for its assessment, and identify key areas where further research is required.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME properties of a compound is fundamental to interpreting toxicological data. A study in rats using radiolabeled 1-MeTIQ has provided valuable insights into its toxicokinetics.
Data Presentation
Table 1: Toxicokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Finding | Citation |
| Excretion (24h) | 72% of the administered dose was excreted unchanged. | [1] |
| Metabolites (24h) | 8.7% excreted as 4-hydroxy-1MeTIQ. | [1] |
| 0.7% excreted as N-methylated metabolite (2-methyl-1MeTIQ). | [1] | |
| 1.0% excreted as 1-methyl-3,4-dihydroisoquinoline. | [1] | |
| Brain Penetration | The concentration of labeled 1-MeTIQ in the brain was approximately 4.5-fold higher than in the blood 4 hours after dosing. | [1] |
| Brain Distribution | Over 90% of the radioactivity in the brain was attributed to unchanged 1-MeTIQ. | [1] |
Experimental Protocol: In Vivo Metabolism and Distribution Study
A general protocol for an in vivo metabolism and distribution study, similar to the one that would have been used to generate the data above, is as follows:
-
Test Substance: Radiolabeled (e.g., with ¹⁴C) this compound.
-
Test System: Male Wistar rats.
-
Administration: A single oral dose (e.g., 50 mg/kg) is administered by gavage.
-
Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-24h, 24-48h). Blood samples are taken at various time points. At the end of the study, animals are euthanized, and various tissues (including the brain) are collected.
-
Analysis:
-
Radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.
-
Metabolites in urine and tissue extracts are separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS).
-
The concentration of the parent compound and its metabolites in different tissues is determined to assess distribution.
-
Acute and Chronic Toxicity
Data Presentation
Table 2: Acute Toxicity of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in Rats
| Endpoint | Route of Administration | Value | Citation |
| LD₅₀ (female) | Oral | ca. 300 mg/kg bw | [2] |
| LC₅₀ (male/female) | Inhalation | 1.881 mg/L air | [2] |
Disclaimer: This data is for the parent compound TIQ and may not be representative of 1-MeTIQ. The addition of a methyl group can significantly alter the toxicological profile of a molecule.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This method is a sequential dosing approach to estimate the LD₅₀ with a reduced number of animals.
-
Test System: Typically, female rats from a standard laboratory strain.
-
Dosing: A single animal is dosed at a starting level just below the estimated LD₅₀.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The LD₅₀ is calculated from the pattern of survivals and deaths using a maximum likelihood method.
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Genotoxicity and Mutagenicity
No specific genotoxicity or mutagenicity data for 1-MeTIQ were found in the reviewed literature. Standard assays to evaluate these endpoints are the Ames test, in vitro micronucleus assay, and in vitro chromosome aberration assay.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.
-
Procedure (Plate Incorporation Method):
-
The test compound, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: General workflow for the Ames bacterial reverse mutation test.
Carcinogenicity
No carcinogenicity studies for 1-MeTIQ were identified in the public domain. Long-term carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of a substance.
Experimental Protocol: Carcinogenicity Bioassay in Rodents (OECD 451)
-
Test System: Two rodent species, typically rats and mice (e.g., Fischer 344 rats and B6C3F1 mice), of both sexes.
-
Dosing: The test substance is administered daily, usually in the diet or drinking water, for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels plus a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.
-
Endpoint: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.
Neurotoxicity
While much of the research on 1-MeTIQ focuses on its neuroprotective effects, some studies have investigated the potential for neurotoxicity, particularly in comparison to related compounds. One study found that while hydroxyl substitution on the 1-MeTIQ molecule decreased toxicity in SH-SY5Y cells, methoxyl substitution increased it.[3]
Reproductive and Developmental Toxicity
No studies on the reproductive and developmental toxicity of 1-MeTIQ were found. Standard screening tests are available to assess these potential hazards.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
-
Test System: Rats.
-
Dosing: The test substance is administered to both males (for a minimum of 4 weeks) and females (throughout the study) at three dose levels plus a control.
-
Mating: Animals are mated within their dose groups.
-
Observations:
-
Parental Animals: Clinical signs, body weight, food consumption, and reproductive performance (fertility, gestation length) are monitored.
-
Offspring: Number of pups, survival, sex ratio, body weight, and clinical signs are recorded. Anogenital distance and nipple retention in pups may also be assessed as indicators of endocrine disruption.
-
-
Pathology: A gross necropsy is performed on all parental animals and offspring.
-
Endpoint: The study provides information on potential effects on fertility, gestation, and early postnatal development.
Signaling Pathways and Mechanism of Action
The primary established mechanism of action for 1-MeTIQ is the inhibition of monoamine oxidase (MAO). This leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506).[1][2] While this action is linked to its therapeutic potential, it could also be associated with toxicological effects at high doses, such as the risk of serotonin syndrome or hypertensive crisis, which are known concerns for MAO inhibitors.
Caption: Mechanism of action of 1-MeTIQ via MAO inhibition and potential outcomes.
Conclusion and Future Directions
This compound is a compound with significant therapeutic promise. However, the publicly available toxicological data is sparse. While some information on its metabolism and distribution in rats is available, comprehensive studies on its acute, chronic, genetic, carcinogenic, and reproductive toxicity are lacking. The available data on its parent compound, TIQ, suggests a moderate order of acute toxicity, but this cannot be directly extrapolated to 1-MeTIQ.
For the further development of 1-MeTIQ as a potential therapeutic agent, a comprehensive toxicological evaluation following international guidelines (such as those from the OECD) is essential. This should include a full battery of genotoxicity tests, carcinogenicity bioassays in two rodent species, and thorough reproductive and developmental toxicity studies. Such data will be critical for establishing a complete safety profile and for making informed decisions regarding its potential clinical use. Researchers and drug development professionals are strongly encouraged to undertake these studies to bridge the current knowledge gap.
References
Methodological & Application
Enantioselective Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ), a crucial chiral scaffold in numerous natural products and pharmaceutical agents. The focus is on two primary, highly effective strategies: the Asymmetric Pictet-Spengler reaction and the Asymmetric Hydrogenation of a dihydroisoquinoline precursor.
Introduction
This compound and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The stereochemistry at the C1 position is often critical for their pharmacological effects, making enantioselective synthesis a key area of research. This document outlines robust and reproducible methods to obtain enantiomerically enriched 1-methyl-THIQ, providing researchers with the necessary information to apply these techniques in their own laboratories.
Key Synthetic Strategies
The two principal methods for the enantioselective synthesis of 1-methyl-THIQ are:
-
Asymmetric Pictet-Spengler Reaction: This classic reaction involves the cyclization of a β-arylethylamine with an aldehyde (in this case, acetaldehyde) in the presence of a chiral catalyst. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are particularly effective in controlling the stereochemical outcome.[1][2]
-
Asymmetric Hydrogenation: This method involves the reduction of a pre-synthesized 1-methyl-3,4-dihydroisoquinoline (B1216472) intermediate using a chiral metal catalyst. Both iridium and ruthenium-based catalysts have shown excellent performance in achieving high enantioselectivity.[3] This approach can be further divided into direct hydrogenation with H₂ gas and transfer hydrogenation using a hydrogen donor.
Data Presentation
The following table summarizes quantitative data from representative examples of the key synthetic strategies, allowing for easy comparison of their efficacy.
| Strategy | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Pictet-Spengler | (R)-TRIP | N-Carbamoyl-3-hydroxy-4-methoxyphenethylamine | (-)-N-Carbamoyl-salsoline | - | >90 | [1] |
| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid | N-Benzyltryptamine | Tetrahydro-β-carboline | 77-97 | up to 87 | [4] |
| Asymmetric Transfer Hydrogenation | Rhodium Catalyst | 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Salsolidine | - | - | [3] |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / (S)-SegPhos | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | up to 96 | up to 88 | [5] |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Josiphos Ligand | 1,3-Disubstituted Isoquinolines | trans-Tetrahydroisoquinolines | Good | High | [6][7] |
Note: Data for direct synthesis of the parent this compound can be extrapolated from these examples with similar substrates.
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction of a β-Arylethylamine with Acetaldehyde (B116499)
This protocol describes a general procedure for the synthesis of 1-methyl-THIQ derivatives using a chiral phosphoric acid catalyst. The example of Salsolidine (1-methyl-6,7-dimethoxy-THIQ) synthesis is illustrative.[1]
Materials:
-
Acetaldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Anhydrous Toluene (B28343)
-
Molecular Sieves (4 Å)
-
Hydrochloric Acid (HCl) in ether or other suitable solvent for salt formation
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (1-5 mol%).
-
Add freshly distilled, anhydrous toluene via syringe, followed by activated 4 Å molecular sieves.
-
Add the 3,4-dimethoxyphenethylamine (1.0 equivalent) to the flask.
-
Cool the reaction mixture to the optimized temperature (typically between -20 °C and room temperature).
-
Slowly add acetaldehyde (1.2-1.5 equivalents) to the stirred reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
For purification and characterization, the crude product can be purified by column chromatography on silica (B1680970) gel.
-
For salt formation, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Asymmetric Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline
This protocol provides a general method for the enantioselective reduction of a 1-methyl-3,4-dihydroisoquinoline intermediate using an iridium catalyst.
Materials:
-
1-Methyl-3,4-dihydroisoquinoline derivative
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral Ligand (e.g., a Josiphos-type ligand)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-resistant reaction vessel with [Ir(cod)Cl]₂ (0.5-2.5 mol%) and the chiral ligand (1.1-2.75 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to form the catalyst complex.
-
Add the 1-methyl-3,4-dihydroisoquinoline substrate (1.0 equivalent) to the vessel.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times before pressurizing to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) for the specified time (typically 12-48 hours), monitoring the hydrogen uptake.
-
Upon completion, carefully release the hydrogen pressure and purge the vessel with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or SFC analysis.
Visualizations
Experimental Workflow for Enantioselective Synthesis of 1-Methyl-THIQ
Caption: General workflows for the enantioselective synthesis of 1-methyl-THIQ.
Mechanism of the Asymmetric Pictet-Spengler Reaction
Caption: Mechanism of the chiral Brønsted acid-catalyzed Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Bischler-Napieralski Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1] Its prevalence in medicinal chemistry stems from its role as a key pharmacophore in compounds exhibiting a wide range of biological activities, including anticancer, antidepressant, and antiviral effects. The Bischler-Napieralski reaction is a cornerstone of synthetic strategies aimed at constructing this important heterocyclic system.[2][3] This classical reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[1][4]
This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives via the Bischler-Napieralski reaction, catering to the needs of researchers in organic synthesis and drug development.
Reaction Mechanism and Workflow
The Bischler-Napieralski synthesis of 1,2,3,4-tetrahydroisoquinolines is a two-step process:
-
Bischler-Napieralski Cyclization: An intramolecular electrophilic aromatic substitution reaction where a β-arylethylamide is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline.[2][5][6]
-
Reduction: The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.[1]
Two plausible mechanistic pathways are proposed for the initial cyclization, largely dependent on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate.[6][7] The reaction is most effective with electron-rich aromatic rings.[2]
Figure 1: Overall synthetic pathway for the formation of 1,2,3,4-tetrahydroisoquinolines.
Data Presentation: Reaction Conditions and Yields
The choice of dehydrating agent and reaction conditions significantly impacts the yield of the Bischler-Napieralski cyclization. Classical methods often employ harsh conditions, while modern protocols offer milder alternatives.
Table 1: Comparison of Dehydrating Agents for Bischler-Napieralski Cyclization
| Dehydrating Agent(s) | Typical Solvent | Temperature | General Applicability | Reported Yield Range | Reference(s) |
| POCl₃ | Toluene (B28343), Acetonitrile | Reflux | Electron-rich systems | Moderate to High | [5][7] |
| P₂O₅ | Toluene, Xylene | High Temperature | Often used for less reactive substrates | Variable | [2][5] |
| P₂O₅ / POCl₃ | Toluene | Reflux | For deactivated aromatic rings | Good | [7] |
| Tf₂O / 2-Chloropyridine (B119429) | Dichloromethane (B109758) | -20 °C to 0 °C | Broad substrate scope, mild conditions | High | [2] |
| Polyphosphoric Acid (PPA) | Neat | High Temperature | Effective for some substrates | Good | [2] |
Table 2: Synthesis of Various 1,2,3,4-Tetrahydroisoquinoline Derivatives
| Starting Amide | Cyclization Conditions | Dihydroisoquinoline Yield (%) | Reduction Conditions | Tetrahydroisoquinoline Yield (%) | Overall Yield (%) | Reference(s) |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, Toluene, Reflux | ~85 | NaBH₄, Methanol (B129727) | ~90 | ~76.5 | [8] |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine, DCM, -20 to 0 °C | 95 | NaBH₄, Methanol | Not specified | - | |
| N-[2-(4-Methoxyphenyl)ethyl]benzamide | POCl₃, Reflux | Good | NaBH₄, Methanol | Good | - | [7] |
| (S)-1-Alkyl-1,2-diphenylethylamides | POCl₃-P₂O₅ | Good | LiAlH₄ | Good | - | [9][10] |
| Amide 15 (from referenced synthesis) | POCl₃ | 85 | - | - | - | [3] |
Experimental Protocols
Below are detailed protocols for both a classical and a modern approach to the Bischler-Napieralski synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives.
Protocol 1: Classical Bischler-Napieralski Cyclization and Reduction using POCl₃ and NaBH₄
This protocol is suitable for electron-rich β-arylethylamides.
Step 1: Bischler-Napieralski Cyclization
-
Materials:
-
β-Arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Anhydrous toluene or acetonitrile
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide (1.0 eq) in anhydrous toluene or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, gradually warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., 2M NaOH or concentrated NH₄OH) to a pH of ~9-10, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
-
Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline
-
Materials:
-
3,4-Dihydroisoquinoline (1.0 eq)
-
Sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 eq)
-
Methanol
-
-
Procedure:
-
Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1,2,3,4-tetrahydroisoquinoline.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Protocol 2: Modern, Mild Bischler-Napieralski Cyclization (Movassaghi Method) and Reduction
This protocol is advantageous for a broader range of substrates, including those that are sensitive to harsh acidic conditions.[2]
Step 1: Mild Bischler-Napieralski Cyclization
-
Materials:
-
β-Arylethylamide (1.0 eq)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.2 eq)
-
2-Chloropyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 eq) in anhydrous DCM.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Add 2-chloropyridine (2.0 eq) to the solution.
-
Slowly add triflic anhydride (1.2 eq) dropwise to the stirred reaction mixture.
-
Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3,4-dihydroisoquinoline by flash column chromatography.
-
Step 2: Reduction to 1,2,3,4-Tetrahydroisoquinoline
-
Follow the procedure outlined in Protocol 1, Step 2.
Figure 2: General experimental workflow for the two-step synthesis.
Applications in Drug Development
The Bischler-Napieralski synthesis of 1,2,3,4-tetrahydroisoquinolines is a powerful tool in drug discovery and development, enabling access to a wide variety of biologically active compounds. For instance, this methodology is a key step in the synthesis of isoquinoline (B145761) alkaloids with potential therapeutic applications. The synthesis of D-Tetrahydropalmatine, a dopamine (B1211576) receptor antagonist, is a notable example where the Bischler-Napieralski reaction is employed to construct the core isoquinoline structure. The versatility of this reaction allows for the introduction of various substituents on both the aromatic ring and at the 1-position of the isoquinoline core, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Signaling Pathway Example: Dopamine Receptor Antagonism
Many 1,2,3,4-tetrahydroisoquinoline derivatives exert their pharmacological effects by interacting with specific biological targets. For example, certain THIQs act as antagonists at dopamine receptors, which are G-protein coupled receptors (GPCRs). By blocking the binding of the endogenous ligand dopamine, these compounds can modulate downstream signaling cascades, such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This mechanism of action is relevant for the development of antipsychotic and other central nervous system-acting drugs.
Figure 3: Simplified signaling pathway of a THIQ dopamine receptor antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Analytical Methods for the Detection of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest due to its potential neuroprotective, anti-addictive, and antidepressant-like properties. Its role in the central nervous system, particularly in relation to neurodegenerative diseases like Parkinson's disease, has made its accurate and sensitive detection crucial for research and drug development.[1] This document provides detailed application notes and protocols for the analytical detection of 1-MeTIQ in biological samples, with a focus on brain tissue. The methods covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Radioimmunoassay (RIA).
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for the detection of 1-MeTIQ, providing a basis for comparison.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| LC-MS/MS | Brain Homogenate | 1 pg/mL | 12.5 pg/mL | 0.001 - 1 ng | 99.09 - 106.92% | [2] |
| GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | >95% (derivatization) | [3] |
| Radioimmunoassay | Rat Brain | 0.5 pmol | Not Specified | 0.5 - 100 pmol | Not Specified |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of 1-MeTIQ in complex biological matrices.
a. Sample Preparation: Brain Tissue Homogenization and Extraction
This protocol is designed for the extraction of 1-MeTIQ from brain tissue for subsequent LC-MS/MS analysis.
-
Materials:
-
Brain tissue sample
-
Ice-cold homogenization buffer (e.g., 0.1 M perchloric acid)
-
Internal Standard (IS) solution (e.g., deuterated 1-MeTIQ)
-
Centrifuge capable of 20,000 x g and 4°C
-
Homogenizer (e.g., IKA T10 basic Ultra-Turrax®)
-
Microcentrifuge tubes
-
-
Protocol:
-
Weigh the frozen brain tissue sample (approximately 100 mg).
-
Add a 10-fold volume of ice-cold homogenization buffer to the tissue (e.g., 1 mL for 100 mg of tissue).
-
Add the internal standard to the sample to correct for analyte loss during sample preparation.
-
Homogenize the tissue on ice for 60 seconds.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.[4]
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube for further processing (e.g., solid-phase extraction).
-
b. Solid-Phase Extraction (SPE) Protocol
SPE is used to clean up the sample and concentrate the analyte of interest.
-
Materials:
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water)
-
Elution solvent (e.g., methanol)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
-
-
Protocol:
-
Conditioning: Pass 1-2 column volumes of methanol (B129727) through the SPE cartridge. Do not allow the cartridge to dry.
-
Equilibration: Pass 1-2 column volumes of water through the cartridge.
-
Sample Loading: Load the supernatant from the tissue homogenate onto the cartridge at a slow flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the cartridge with 1-3 mL of water to remove polar interferences.
-
Elution: Elute 1-MeTIQ with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL). The sample is now ready for LC-MS/MS analysis.
-
c. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 2.7 µm)[2]
-
Mobile Phase A: 3 mM ammonium (B1175870) formate (B1220265) in water:methanol (50:50)[2]
-
Mobile Phase B: 3 mM ammonium formate in methanol:isopropanol (50:50)[2]
-
Flow Rate: 300 µL/min[5]
-
Column Temperature: 50°C[2]
-
Injection Volume: 80 µL[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive mode
-
Capillary Voltage: 3500 V[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is another powerful technique for the analysis of 1-MeTIQ. However, due to the polar nature of 1-MeTIQ, derivatization is required to increase its volatility for GC analysis.
a. Sample Preparation and Derivatization
This protocol describes the derivatization of 1-MeTIQ using (-)-(1R)-menthyl chloroformate to form diastereomeric carbamates that can be separated on an achiral GC column.[3][6]
-
Materials:
-
Dried sample extract containing 1-MeTIQ
-
(-)-(1R)-menthyl chloroformate
-
Anhydrous solvent (e.g., dichloromethane)
-
Vortex mixer
-
Heating block or water bath
-
-
Protocol:
-
Ensure the sample extract is completely dry.
-
Dissolve the dried extract in a suitable volume of anhydrous dichloromethane.
-
Add an excess of triethylamine to the solution.
-
Add (-)-(1R)-menthyl chloroformate to the mixture.
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
-
b. GC-MS Instrumental Parameters
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Impact (EI)
-
Detector: Ion trap or quadrupole
-
Radioimmunoassay (RIA)
RIA is a highly sensitive immunological technique that can be used for the quantification of 1-MeTIQ.
a. Principle
The RIA is a competitive binding assay. A known quantity of radiolabeled 1-MeTIQ (tracer) competes with the unlabeled 1-MeTIQ in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of unlabeled 1-MeTIQ in the sample.[7]
b. General Protocol
This is a general protocol that should be optimized based on the specific antibody and tracer used.
-
Materials:
-
Specific antibody against 1-MeTIQ
-
Radiolabeled 1-MeTIQ (e.g., with ¹²⁵I)
-
Standard solutions of 1-MeTIQ
-
Sample extracts
-
Assay buffer
-
Precipitating reagent (e.g., secondary antibody)
-
Gamma counter
-
-
Protocol:
-
Pipette the assay buffer, standard solutions or samples, radiolabeled 1-MeTIQ, and the specific antibody into test tubes.
-
Incubate the tubes to allow for competitive binding (e.g., 16-24 hours at 4°C).[8]
-
Add the precipitating reagent to separate the antibody-bound fraction from the free fraction.
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity in the precipitate using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the 1-MeTIQ standards.
-
Determine the concentration of 1-MeTIQ in the samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Visualizations
Experimental Workflow for 1-MeTIQ Analysis in Brain Tissue
Caption: General experimental workflow for the analysis of 1-MeTIQ from brain tissue.
Neuroprotective Signaling Pathway of 1-MeTIQ
References
- 1. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. revvity.com [revvity.com]
Application Notes and Protocols for GC-MS Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below are intended to serve as a foundational methodology that can be adapted and validated for specific research needs.
Introduction
This compound (1-MeTIQ) is an endogenous amine found in the mammalian brain and various foods.[1][2] Its structural similarity to neurotoxins and its potential involvement in neurological processes have made it a compound of interest in neuroscience and drug development. Accurate and sensitive quantification of 1-MeTIQ in biological matrices such as brain tissue, plasma, and urine is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose, often requiring derivatization to enhance the volatility and thermal stability of 1-MeTIQ.[1]
Data Presentation
The following tables summarize quantitative data for 1-MeTIQ and related method validation parameters, compiled from various studies. These values can serve as a reference for expected concentrations and achievable analytical performance.
Table 1: Quantitative Analysis of 1-MeTIQ in Biological Samples
| Biological Matrix | Species | Analyte | Derivatization | Concentration Range | Method | Reference |
| Brain | Mouse | (R/S)-1-MeTIQ Ratio | Perfluoro-2-propoxypropionylchloride | R/S = 0.60 | GC-MS (NCI) | [3] |
| Brain | Rat | 1-MeTIQ | Heptafluorobutyric anhydride (B1165640) / Pentafluoropropionic anhydride | Detected (Endogenous) | GC-MS (MID) | [1] |
| Foods (Wine, Cocoa) | N/A | (R/S)-1-MeTIQ Ratio | Perfluoro-2-propoxypropionylchloride | R/S = 0.24 (Wine), 0.55 (Cocoa) | GC-MS (NCI) | [3] |
Table 2: Method Validation Parameters for the Analysis of Tetrahydroisoquinolines and Related Compounds
| Parameter | Matrix | Analyte(s) | Value | Method | Reference |
| Limit of Detection (LOD) | Urine | Salsolinol, Salsolin | 10 fmol/mL | GC-MS | [4] |
| Linearity (r²) | Plasma & Urine | Mephedrone | >0.99 | GC-MS | [5] |
| Recovery | Plasma | TIQ, 1-MeTIQ | >93.2% (TIQ), >94.1% (1-MeTIQ) | LC-MS/MS | [6] |
| Intra-day Precision (%RSD) | Plasma | Mequitazine (B1676290) | <9.09% | GC-MS | [7] |
| Inter-day Precision (%RSD) | Plasma | Mequitazine | <9.29% | GC-MS | [7] |
| Accuracy | Plasma | Mequitazine | -7.97% to 9.05% | GC-MS | [7] |
Note: This table includes data for related tetrahydroisoquinolines and other compounds analyzed by GC-MS in biological matrices to provide an indication of expected performance for a validated 1-MeTIQ method.
Experimental Protocols
The following are detailed protocols for the extraction and GC-MS analysis of 1-MeTIQ from rat brain tissue and human plasma.
Protocol 1: Analysis of 1-MeTIQ in Rat Brain Tissue
This protocol is a composite based on established methods for the analysis of tetrahydroisoquinolines and other amines in brain tissue.[1][8]
1. Materials and Reagents
-
1-MeTIQ standard
-
Internal Standard (IS) (e.g., deuterated 1-MeTIQ)
-
Perchloric acid (0.4 M) containing 0.1% (w/v) EDTA and 0.1% (w/v) ascorbic acid
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Derivatizing reagent: Heptafluorobutyric anhydride (HFBA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Solvent for derivatization (e.g., Ethyl Acetate)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Excise and weigh the rat brain tissue quickly and freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in 5 volumes of ice-cold 0.4 M perchloric acid containing EDTA and ascorbic acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and spike with the internal standard.
-
Adjust the pH of the supernatant to approximately 11-12 with NaOH solution.
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of chloroform, vortexing for 2 minutes, and centrifuging to separate the phases.
-
Collect the organic layer and repeat the extraction process twice more.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization
-
Acylation with HFBA:
-
Reconstitute the dried extract in 100 µL of ethyl acetate (B1210297).
-
Add 50 µL of HFBA.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
-
Silylation with MSTFA:
-
To the dried extract, add 50 µL of MSTFA (with 1% TMCS, if necessary) and 50 µL of ethyl acetate.
-
Heat at 70°C for 30 minutes.
-
The sample is ready for injection into the GC-MS.
-
4. GC-MS Parameters
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program: 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 1-MeTIQ and IS. A full scan can be used for initial identification.
-
Protocol 2: Analysis of 1-MeTIQ in Human Plasma
This protocol is adapted from general procedures for the analysis of drugs and metabolites in human plasma.[7]
1. Materials and Reagents
-
1-MeTIQ standard
-
Internal Standard (IS) (e.g., deuterated 1-MeTIQ)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Organic solvent for extraction (e.g., Hexane (B92381) or Butyl Acetate)
-
Derivatizing reagent (HFBA or MSTFA)
-
Solvent for derivatization (e.g., Ethyl Acetate)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Thaw the human plasma sample to room temperature.
-
To 1 mL of plasma, add the internal standard.
-
Alkalinize the sample by adding 500 µL of saturated K₂CO₃ solution to reach a pH of ~12.
-
Add 5 mL of hexane (or butyl acetate) and vortex for 2 minutes for liquid-liquid extraction.[7]
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction twice more.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization
-
Follow the same derivatization procedure as described in Protocol 1 (Acylation with HFBA or Silylation with MSTFA).
4. GC-MS Parameters
-
The GC-MS parameters can be the same as those described in Protocol 1. The oven temperature program may need to be optimized based on the complexity of the plasma extract.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for GC-MS analysis of 1-MeTIQ.
Caption: Logical steps in the quantitative analysis of 1-MeTIQ.
References
- 1. Tetrahydroisoquinoline and 1-methyl-tetrahydroisoquinoline as novel endogenous amines in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confirmation of the enantiomers of this compound in the mouse brain and foods applying gas chromatography/mass spectrometry with negative ion chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. Quantification of mequitazine in human plasma by gas chromatography- quadrupole mass spectrometry and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) is an endogenous amine found in the brain and is of significant interest in neuroscience and drug development due to its potential neuroprotective and parkinsonism-preventing properties.[1][2] Accurate and sensitive quantification of 1-Me-THIQ in biological matrices is crucial for understanding its physiological roles and for preclinical and clinical studies. This application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable quantification of 1-Me-THIQ in biological samples. The method combines a thorough sample preparation procedure involving both solvent and solid-phase extraction with highly specific and sensitive triple quadrupole mass spectrometric detection.[3]
Experimental Workflow
The overall experimental workflow for the quantification of 1-Me-THIQ is depicted below.
Caption: Experimental workflow for 1-Me-THIQ quantification.
Experimental Protocols
This protocol is adapted from a validated method for the analysis of 1-Me-THIQ in biological samples.[3]
Materials and Reagents
-
This compound (1-Me-THIQ) standard (Sigma-Aldrich, CAS: 4965-09-7)[1]
-
1-MeTIQ-d4 (Deuterated internal standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Ammonium hydroxide (B78521) solution (28% v/v)
-
Dichloromethane
-
Perchloric acid (0.4 M) containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid
-
Ultrapure water
-
Waters OASIS® HLB extraction cartridges (60 mg)[3]
Sample Preparation
-
Homogenization: Homogenize biological tissue samples (e.g., brain, liver) in an appropriate buffer.
-
Internal Standard Spiking: To a 3 mL aliquot of the sample preparation, add 30 µL of the internal standard (IS) solution (1-MeTIQ-d4, 1 µg/mL in 0.1 M HCl).[3]
-
Solvent Extraction:
-
Add 1 mL of 28% v/v ammonium hydroxide solution to the sample.
-
Perform liquid-liquid extraction twice with 5 mL of dichloromethane.
-
After centrifugation, combine 8 mL of the organic phase with 8 mL of 0.4 M perchloric acid solution.
-
Shake the mixture for five minutes and separate the aqueous phase for further processing.[3]
-
-
Solid-Phase Extraction (SPE):
-
Precondition an OASIS® HLB extraction cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract (6 mL) onto the conditioned cartridge.
-
Wash the cartridge with 6 mL of water.
-
Elute the analyte and internal standard with 2 mL of 0.01% formic acid in methanol.[3]
-
-
Final Sample: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Mass Spectrometry (MS) System:
Quantitative Data Summary
The described method demonstrates high sensitivity, linearity, and recovery for the quantification of 1-Me-THIQ.
| Parameter | Value | Reference |
| Analyte | This compound (1-Me-THIQ) | |
| Internal Standard | 1-MeTIQ-d4 | [3] |
| Linearity (r²) | > 0.99 | [3] |
| Lower Limit of Detection (LOD) | 0.01 ng/mL | [3] |
| Recovery | > 94.1% | [3] |
| Matrix | Biological Samples (Brain, Liver) | [3] |
Signaling Pathway and Logical Relationships
The analytical method's logic is based on the principle of stable isotope dilution coupled with the high selectivity of tandem mass spectrometry.
Caption: Logic of quantification by LC-MS/MS.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS protocol for the sensitive and accurate quantification of this compound in biological samples. The detailed sample preparation, chromatographic, and mass spectrometric parameters ensure reliable and reproducible results, making this method highly suitable for research and drug development applications. The use of a stable isotope-labeled internal standard and MRM detection provides the necessary specificity and robustness for analyzing complex biological matrices.
References
Application Note: 1H and 13C NMR Spectral Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities. Its rigid framework makes it a valuable scaffold in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides detailed ¹H and ¹³C NMR spectral data, along with a comprehensive experimental protocol for the analysis of this compound.
Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.18 - 7.05 | m | 4H | - | Ar-H (H-5, H-6, H-7, H-8) |
| 4.08 | q | 1H | 6.6 | H-1 |
| 3.23 - 3.12 | m | 1H | - | H-3 (equatorial) |
| 2.92 - 2.81 | m | 1H | - | H-3 (axial) |
| 2.78 - 2.65 | m | 2H | - | H-4 |
| 2.05 | s | 1H | - | NH |
| 1.45 | d | 3H | 6.6 | CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 143.2 | C | C-8a |
| 135.9 | C | C-4a |
| 129.2 | CH | C-7 |
| 126.3 | CH | C-6 |
| 126.0 | CH | C-5 |
| 125.8 | CH | C-8 |
| 51.5 | CH | C-1 |
| 41.8 | CH₂ | C-3 |
| 29.5 | CH₂ | C-4 |
| 22.8 | CH₃ | CH₃ |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v TMS to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Software: Standard spectrometer control and data processing software.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.096 s |
| Spectral Width | 8223.685 Hz (20.548 ppm) |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.363 s |
| Spectral Width | 24038.461 Hz (238.89 ppm) |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Workflow and Pathway Diagrams
Application of 1-Methyl-1,2,3,4-tetrahydroisoquinoline in Antidepressant Studies
Application Note & Protocol
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine present in the mammalian brain that has garnered significant interest for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. Preclinical studies have demonstrated its neuroprotective and antidepressant-like properties. This document provides a detailed overview of the application of 1-MeTIQ in antidepressant research, including its mechanism of action, quantitative data from key preclinical studies, and detailed protocols for relevant experimental procedures.
Mechanism of Action
The antidepressant-like effects of 1-MeTIQ are primarily attributed to its role as a reversible inhibitor of monoamine oxidase (MAO), the key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B, 1-MeTIQ increases the synaptic availability of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NA), and dopamine (B1211576) (DA), which are crucial neurotransmitters implicated in the pathophysiology of depression. This action leads to an activation of noradrenergic and serotonergic systems, contributing to its antidepressant effects.[1][2][3]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies evaluating the antidepressant-like effects of 1-MeTIQ.
Table 1: Effect of 1-MeTIQ on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 165.4 ± 8.2 | - | Wójcik et al., 2017 |
| 1-MeTIQ | 10 | 142.1 ± 9.5 | p < 0.05 | Wójcik et al., 2017 |
| 1-MeTIQ | 25 | 118.7 ± 7.9 | p < 0.01 | Wójcik et al., 2017 |
| 1-MeTIQ | 50 | 95.3 ± 6.4 | p < 0.001 | Wójcik et al., 2017 |
| Imipramine | 30 | 88.6 ± 5.9 | p < 0.001 | Wójcik et al., 2017 |
Table 2: Effect of 1-MeTIQ on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | 185.2 ± 10.1 | - | Wójcik et al., 2017 |
| 1-MeTIQ | 10 | 155.4 ± 9.8 | p < 0.05 | Wójcik et al., 2017 |
| 1-MeTIQ | 25 | 129.6 ± 8.5 | p < 0.01 | Wójcik et al., 2017 |
| 1-MeTIQ | 50 | 108.9 ± 7.2 | p < 0.001 | Wójcik et al., 2017 |
| Imipramine | 15 | 115.3 ± 7.7 | p < 0.001 | Wójcik et al., 2017 |
Table 3: Effect of 1-MeTIQ on Monoamine and Metabolite Levels in Rat Brain Regions
(Representative data; specific values may vary between studies)
| Brain Region | Treatment | Dopamine (DA) | DOPAC | HVA | Norepinephrine (NA) | Serotonin (5-HT) | 5-HIAA |
| Striatum | 1-MeTIQ (25 mg/kg) | ↑ | ↓ | ↔ | ↑ | ↑ | ↔ |
| Frontal Cortex | 1-MeTIQ (25 mg/kg) | ↑ | ↓ | ↔ | ↑↑ | ↑↑ | ↓ |
| Hypothalamus | 1-MeTIQ (25 mg/kg) | ↑ | ↓ | ↔ | ↑↑ | ↑ | ↓ |
-
↑ : Increase; ↑↑ : Strong Increase; ↓ : Decrease; ↔ : No significant change
-
DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-hydroxyindoleacetic acid
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.
Materials:
-
Cylindrical glass tank (40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Animal holding cages
-
Towels
Procedure:
-
Fill the cylindrical tank with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
Administer 1-MeTIQ or the vehicle control intraperitoneally (i.p.) to the mice 30-60 minutes before the test.
-
Gently place each mouse individually into the water-filled cylinder.
-
Record the behavior of the mouse for a total of 6 minutes.
-
The last 4 minutes of the 6-minute session are typically analyzed.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
After the test, remove the mouse from the tank, gently dry it with a towel, and return it to its home cage.
-
The water in the tank should be changed between each animal.
Tail Suspension Test (TST)
The TST is another common behavioral despair model used to screen for potential antidepressant drugs.
Materials:
-
Tail suspension apparatus (a horizontal bar raised above a surface)
-
Adhesive tape
-
Video recording system
-
Animal holding cages
Procedure:
-
Administer 1-MeTIQ or the vehicle control i.p. to the mice 30-60 minutes before the test.
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot touch any surfaces.
-
Record the behavior of the mouse for a total of 6 minutes.
-
The duration of immobility, defined as the time the mouse hangs passively without any movement, is measured.
-
After the 6-minute session, carefully remove the mouse from the suspension and return it to its home cage.
HPLC Analysis of Monoamines and Metabolites
This protocol outlines the procedure for measuring the levels of dopamine, norepinephrine, serotonin, and their metabolites in brain tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
C18 reverse-phase analytical column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent like octanesulfonic acid)
-
Standards for dopamine, norepinephrine, serotonin, DOPAC, HVA, and 5-HIAA
-
Brain tissue samples (e.g., striatum, frontal cortex, hypothalamus)
-
Homogenizer
-
Centrifuge
-
Perchloric acid solution
Procedure:
-
Sample Preparation:
-
Dissect the brain regions of interest on an ice-cold plate.
-
Weigh the tissue samples.
-
Homogenize the tissue in a specific volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject a specific volume of the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using the prepared mobile phase at a constant flow rate.
-
Detect the compounds using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Create a standard curve by running known concentrations of the monoamine and metabolite standards.
-
Calculate the concentration of each analyte in the brain tissue samples by comparing their peak areas to the standard curve.
-
Normalize the results to the weight of the tissue (e.g., ng/mg of tissue).
-
Visualizations
Caption: Proposed signaling pathway for the antidepressant-like effects of 1-MeTIQ.
Caption: General experimental workflow for preclinical antidepressant studies of 1-MeTIQ.
References
- 1. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its neuroprotective properties.[1][2][3] In vivo microdialysis is a powerful technique to study the neurochemical effects of 1-MeTIQ in the brains of awake, freely moving animals.[4][5][6][7] This technique allows for the continuous sampling of the extracellular fluid to monitor neurotransmitter levels, providing insights into the mechanism of action of novel therapeutic agents. These application notes provide detailed protocols for using in vivo microdialysis to investigate the effects of 1-MeTIQ on dopamine (B1211576) release in the rat striatum, a key brain region implicated in neurodegenerative diseases such as Parkinson's disease.
Data Presentation
Quantitative Analysis of Dopamine Levels in Rat Striatum
The following table summarizes basal extracellular dopamine concentrations in the rat striatum as determined by in vivo microdialysis studies. These values provide a reference for researchers conducting similar experiments.
| Animal Model | Anesthesia | Basal Dopamine Concentration (pg/20 µl) | Basal Dopamine Concentration (nM) | Reference |
| Wistar Rat | Awake, freely moving | ~2.4 µM (in dialysate) | - | [8][9] |
| Fischer 344 Rat (Young) | Urethane anesthetized | - | Significantly higher than aged rats | [10] |
| Fischer 344 Rat (Aged) | Urethane anesthetized | - | Significantly lower than young rats | [10] |
| Wistar Rat | - | 8.1 ± 0.8 | - | [1] |
| Rat | Anesthetized | - | 7-20 | [11][12] |
Effects of 1-MeTIQ on Striatal Dopamine Release
This table summarizes the reported effects of 1-MeTIQ on dopamine (DA) release in the rat striatum from various studies.
| Experimental Condition | 1-MeTIQ Dose | Effect on Dopamine Release | Reference |
| Unilateral 6-OHDA lesion | 50 mg/kg i.p. (acute and chronic) | Completely inhibited the 6-OHDA-induced reduction in DA release. | |
| Ketamine-induced model | 25 mg/kg i.p. | No significant change in basal DA release. | [1] |
| Ketamine-induced model | 50 mg/kg i.p. | Significantly increased DA release (up to 200%). | [1] |
| Lactacystin-induced lesion | 50 mg/kg i.p. (multiple treatments) | Completely antagonized the lactacystin-induced impairment of DA release (~45% reduction). | [2][3] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Striatum
This protocol details the surgical implantation of a microdialysis probe and the subsequent collection of dialysate from the striatum of freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Microdialysis probes (e.g., 4 mm active membrane, 6-20 kDa MWCO)[13][14]
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
1-MeTIQ solution
-
Fraction collector or vials for sample collection
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the rat in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (striatum). Stereotaxic coordinates for the striatum are typically: AP: +1.0 mm from bregma, ML: ±2.5 mm from midline, DV: -5.0 mm from the skull surface.[15]
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
-
Microdialysis Probe Insertion and Equilibration:
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µl/min).[8][9]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer 1-MeTIQ (e.g., intraperitoneally, i.p.) or vehicle.
-
Continue collecting dialysate samples at the same intervals for the desired duration of the experiment to monitor changes in dopamine levels.
-
Store collected samples immediately at -80°C until analysis.
-
Protocol 2: Analysis of Dopamine and its Metabolites by HPLC-EC
This protocol describes the quantitative analysis of dopamine, DOPAC, and HVA in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[8][9][16][17]
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of sodium acetate (B1210297) or phosphate (B84403) buffer, methanol (B129727) or acetonitrile, EDTA, and an ion-pairing agent like octanesulfonic acid, pH adjusted to be acidic).
-
Standards for dopamine, DOPAC, and HVA
-
Microdialysate samples
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions of dopamine, DOPAC, and HVA of known concentrations.
-
Thaw the collected microdialysate samples on ice.
-
-
HPLC-EC Analysis:
-
Set the potential of the electrochemical detector to an appropriate oxidation potential for dopamine and its metabolites (e.g., +0.65 to +0.75 V).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µl) of the standards and samples onto the HPLC column.
-
Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak heights/areas to those of the standards.
-
-
Data Analysis:
-
Construct a standard curve for each analyte by plotting peak height/area against concentration.
-
Calculate the concentration of dopamine and its metabolites in the microdialysate samples based on the standard curves.
-
Express the results as a percentage of the basal levels or as absolute concentrations.
-
Mandatory Visualization
Experimental Workflow for In Vivo Microdialysis Study of 1-MeTIQ
Caption: Workflow of an in vivo microdialysis experiment for 1-MeTIQ studies.
Proposed Signaling Pathway for 1-MeTIQ Neuroprotection
Caption: 1-MeTIQ's neuroprotective mechanism via NMDA receptor antagonism.
References
- 1. Pro-cognitive effect of 1MeTIQ on recognition memory in the ketamine model of schizophrenia in rats: the behavioural and neurochemical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. besjournal.com [besjournal.com]
- 10. Microdialysis studies of basal levels and stimulus-evoked overflow of dopamine and metabolites in the striatum of young and aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 1-Me-THIQ via the most prevalent methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by reduction.
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines. However, yield can be compromised by several factors.
Q1: My Pictet-Spengler reaction is showing low or no yield. What are the common causes?
Low yields in the Pictet-Spengler synthesis of 1-Me-THIQ from phenethylamine (B48288) and acetaldehyde (B116499) can stem from several issues:
-
Inadequate Acid Catalysis: The reaction requires an acid catalyst to form the electrophilic iminium ion intermediate.[1] Insufficiently strong acids may not be effective for less activated aromatic rings.[2]
-
Reaction Conditions: Temperature and reaction time are critical. While heating can be necessary, excessive heat or prolonged reaction times can lead to decomposition.
-
Water Content: The formation of the iminium ion from the amine and aldehyde releases water. Excess water in the reaction mixture can inhibit the reaction.
Q2: How can I optimize the acid catalyst for the Pictet-Spengler reaction?
The choice and concentration of the acid catalyst are crucial. For substrates like phenethylamine, which have a non-activated benzene (B151609) ring, stronger acids are generally required.[1]
-
Protic Acids: Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used.[1][3]
-
Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be effective.[3]
-
Superacids: For particularly challenging substrates, superacids have been shown to give moderate to high yields.[2]
Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A common side reaction is the formation of N-acetylphenethylamine if acetic acid is used as a solvent or catalyst, which will not cyclize under typical Pictet-Spengler conditions. To avoid this, use a non-acetylating acid catalyst. Polymerization of acetaldehyde can also occur; using a slight excess of the aldehyde and controlling the temperature can help mitigate this.
Q4: What is the optimal temperature and reaction time?
For the synthesis of 1-Me-THIQ from phenethylamine, harsher conditions are often necessary, which may involve refluxing with strong acids.[1] Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times to as little as 15 minutes, often with excellent yields.[3] Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
Q1: My Bischler-Napieralski reaction has a low yield. What should I investigate?
Low yields are often due to:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution and is less efficient with electron-withdrawing groups on the aromatic ring.[4]
-
Ineffective Dehydrating Agent: The choice of dehydrating (condensing) agent is critical. For less reactive substrates, a stronger agent is necessary.[5]
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives.[6]
-
Harsh Reaction Conditions: High temperatures can lead to polymerization and the formation of tar.[5]
Q2: How do I select the appropriate dehydrating agent?
The potency of the dehydrating agent should be matched to the substrate's reactivity.
-
Common Reagents: Phosphorus oxychloride (POCl₃) is widely used.[2][7]
-
Stronger Conditions: For less reactive substrates, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[2]
-
Milder Conditions: Milder reagents like triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can be used at lower temperatures, which can be beneficial for sensitive substrates.[7]
Q3: The reduction of the intermediate 1-methyl-3,4-dihydroisoquinoline (B1216472) is not efficient. What can I do?
The reduction of the cyclic imine is a critical final step.
-
Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a common and effective reducing agent.[8] Catalytic hydrogenation (e.g., H₂/Pd-C) is also an option, though it may require more specialized equipment.
-
Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC. The pH of the reaction mixture can be important when using NaBH₄.
Data Presentation: Comparative Yields
The following tables summarize reported yields for the synthesis of 1-Me-THIQ and related structures under various conditions.
Table 1: Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines
| Starting Amine | Aldehyde/Ketone | Catalyst/Conditions | Yield (%) | Reference |
| Phenethylamine | Dimethoxymethane | aq. HCl, 100 °C | 40 | [3] |
| 2-(3,4-dimethoxyphenyl)ethylamine | Benzaldehyde | TFA, Microwave, 15 min | 98 | [3] |
| Phenethylamine Imines | Superacid | Moderate to High | [2] |
Table 2: Bischler-Napieralski Reaction and Subsequent Reduction
| Starting Amide | Cyclization Reagent | Reduction Step | Overall Yield (%) | Reference |
| N-acetyl-β-phenylethylamine | POCl₃ | NaBH₄ | Not specified | [8] |
| N-acetyl-β-phenylethylamine | P₂O₅/POCl₃ | Catalytic Hydrogenation | Not specified | [8] |
| Amide Derivative | Tf₂O, 2-chloropyridine | NaBH₄ | Not specified | [4] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
This protocol is a general guideline for the acid-catalyzed cyclization of phenethylamine with acetaldehyde.
Materials:
-
Phenethylamine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of phenethylamine (1.0 equiv) in a suitable solvent, add the acid catalyst (e.g., concentrated HCl).
-
Cool the mixture in an ice bath and slowly add acetaldehyde (1.1 equiv).
-
Allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a NaOH solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Bischler-Napieralski Synthesis and Reduction to this compound
This two-step procedure involves the formation of 1-methyl-3,4-dihydroisoquinoline followed by its reduction.
Step A: Synthesis of 1-methyl-3,4-dihydroisoquinoline
Materials:
-
N-acetyl-phenethylamine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (B28343) or acetonitrile
-
Ice
-
Ammonium hydroxide (NH₄OH) or NaOH solution
-
DCM
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-acetyl-phenethylamine (1.0 equiv) in anhydrous toluene.
-
Add POCl₃ (2.0-3.0 equiv) dropwise at room temperature.
-
Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NH₄OH or NaOH to a pH > 9.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
Step B: Reduction to this compound
Materials:
-
1-methyl-3,4-dihydroisoquinoline from Step A
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve the crude 1-methyl-3,4-dihydroisoquinoline in MeOH and cool the solution in an ice bath.
-
Slowly add NaBH₄ (1.5-2.0 equiv) in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation.
Protocol 3: Reductive Amination Synthesis of this compound
This one-pot procedure involves the reaction of phenethylamine and acetaldehyde with a reducing agent.
Materials:
-
Phenethylamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of phenethylamine (1.0 equiv) in DCM, add acetaldehyde (1.1 equiv).
-
Stir the mixture for a short period to allow for imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) in portions.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in 1-Me-THIQ synthesis.
Experimental Workflow Comparison
Caption: Comparison of the main synthetic routes to 1-Me-THIQ.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-assisted, solid-phase synthesis of a chiral 1,2,3,4-tetrahydro-quinoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the purification of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1-Me-THIQ via the Pictet-Spengler reaction?
A1: Common impurities can include unreacted starting materials such as β-phenylethylamine and acetaldehyde, as well as side-products from the reaction. Depending on the reaction conditions, these may include over-alkylated products or polymers of acetaldehyde. The presence of an acid catalyst may also require removal during workup.
Q2: Which analytical techniques are suitable for assessing the purity of 1-Me-THIQ?
A2: Several analytical techniques can be used to determine the purity of 1-Me-THIQ. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product and impurities.
Q3: What are the general physical properties of 1-Me-THIQ that are relevant to its purification?
A3: 1-Me-THIQ is typically an oil that is colorless to light yellow. Its basic nature, due to the secondary amine, allows for the formation of salts, which can be exploited for purification. It is soluble in many organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low overall yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the workup. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep 1-Me-THIQ in its free base form, which is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Product Loss During Chromatography | Choose an appropriate solvent system for column chromatography to ensure good separation and elution of the product. Deactivate the silica (B1680970) gel with a small amount of triethylamine (B128534) in the eluent to prevent the basic amine from sticking to the acidic silica. |
| Decomposition on Silica Gel | If the compound is sensitive to silica gel, consider using a different stationary phase like alumina (B75360) or a less acidic grade of silica gel. Alternatively, a non-chromatographic method like distillation or crystallization could be employed. |
Problem 2: Presence of impurities in the final product after column chromatography.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Analyze fractions by TLC to identify and combine pure fractions. |
| Unreacted Starting Materials Remain | If β-phenylethylamine is a contaminant, an acid wash of the organic layer during workup can help remove this basic impurity. Acetaldehyde is volatile and can often be removed under reduced pressure. |
| Formation of N-oxide | Avoid prolonged exposure to air and oxidizing agents. Store the compound under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulty in removing solvent from the purified oil.
| Possible Cause | Suggested Solution |
| High-boiling solvent residue | Use a high-vacuum pump to remove residual solvent. Gentle heating may also be applied, but care should be taken to avoid decomposition of the product. |
| Azeotrope formation | Add a co-solvent that does not form an azeotrope with the product and re-evaporate. For example, adding toluene (B28343) can help to azeotropically remove water. |
Problem 4: The purified 1-Me-THIQ oil darkens over time.
| Possible Cause | Suggested Solution |
| Oxidation/Decomposition | 1-Me-THIQ, like many amines, can be sensitive to air and light. Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude 1-Me-THIQ in a minimal amount of the chosen eluent.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent of the eluent system and pack it into a glass column.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. A common system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase Example | Dichloromethane/Methanol (98:2 to 95:5) + 0.5% Triethylamine |
| Detection | UV light (254 nm) or potassium permanganate (B83412) stain |
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 1-Me-THIQ will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Make the aqueous layer basic (pH > 10) by adding a base such as sodium hydroxide.
-
Extraction: Extract the free base 1-Me-THIQ back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of 1-Me-THIQ using acid-base extraction.
Caption: Troubleshooting decision tree for the purification of 1-Me-THIQ.
overcoming matrix effects in LC-MS/MS analysis of 1MeTIQ
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the LC-MS/MS analysis of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), with a focus on identifying and overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In electrospray ionization (ESI), these effects arise from competition between the analyte and matrix components for charge, changes in droplet surface tension, or altered solvent evaporation efficiency.[4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[5][6]
Q2: How can I detect and quantify matrix effects for my 1MeTIQ assay?
There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of 1MeTIQ at a constant rate into the mobile phase after the analytical column.[7] A blank, extracted matrix sample is then injected. Any dip or rise in the constant baseline signal indicates regions of ion suppression or enhancement, respectively.[7][8] This helps to see if the retention time of 1MeTIQ falls within a zone of matrix interference.
-
Quantitative Assessment (Post-Extraction Spike): This is the industry-standard method for quantifying the extent of matrix effects.[3][9] It involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF).[3] An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q3: What are the most common sources of matrix effects in biological samples like plasma or brain tissue?
Biological matrices are complex and contain numerous endogenous and exogenous compounds that can cause matrix effects.[3][9] The most notorious culprits include:
-
Phospholipids: These are major components of cell membranes and are well-known for causing significant ion suppression and fouling MS ion sources. They often co-extract with analytes during protein precipitation.
-
Salts and Buffers: Non-volatile salts can build up in the ion source, leading to decreased sensitivity and signal instability.
-
Endogenous Metabolites: Various small molecules within the biological system can co-elute with 1MeTIQ and interfere with its ionization.
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can still be present and cause interference.
Troubleshooting Guide: Ion Suppression & Signal Variability
Problem: My 1MeTIQ signal is low, inconsistent, or shows poor reproducibility between samples. I suspect matrix effects are the cause. What steps can I take to resolve this?
Solution: Overcoming matrix effects typically involves a multi-pronged approach focused on improving sample cleanup, optimizing chromatography, and using an appropriate internal standard.
Strategy 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[6][9] The choice of technique depends on the complexity of the matrix, the properties of 1MeTIQ, and the required sensitivity.
Detailed Methodologies:
-
Protein Precipitation (PPT):
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for evaporation or direct injection.
-
-
Discussion: PPT is fast and simple but is the least selective method, often resulting in significant matrix effects from residual phospholipids.[2][8] Consider using specialized phospholipid removal plates or cartridges for cleaner extracts.
-
-
Liquid-Liquid Extraction (LLE):
-
Protocol:
-
To 100 µL of plasma sample, add a basifying agent (e.g., 25 µL of 1M NaOH) to ensure 1MeTIQ is in its neutral form.
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to facilitate the transfer of 1MeTIQ into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Discussion: LLE provides a much cleaner extract than PPT by removing non-lipid-soluble interferences like salts and some polar metabolites.[9]
-
-
Solid-Phase Extraction (SPE):
-
Protocol (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol (B129727) through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of a weak acidic buffer).
-
Wash 1 (Interference Elution): Pass 1 mL of a weak acidic buffer (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.
-
Wash 2 (Further Cleaning): Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elute: Elute 1MeTIQ with 500 µL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate and reconstitute for injection.
-
-
Discussion: SPE is the most powerful technique for removing matrix interferences, offering the highest selectivity and resulting in the cleanest extracts.[10]
-
Comparison of Sample Preparation Techniques
| Technique | Selectivity | Matrix Effect Reduction | Throughput | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Low | Poor to Fair | High | Fast and simple | "Dirty" extract, high risk of ion suppression[2][6] |
| Liquid-Liquid Extraction (LLE) | Moderate | Good | Moderate | Removes non-lipid interferences effectively | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High | Excellent | Low to Moderate | Provides the cleanest extract | Requires method development, can be costly |
Strategy 2: Optimize Chromatographic Conditions
If sample preparation is insufficient, chromatographic adjustments can help separate 1MeTIQ from co-eluting interferences.
-
Modify the Gradient: Develop a gradient profile that provides better separation between your analyte and the regions where matrix effects occur (identified via post-column infusion).
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., HILIC, biphenyl) to alter selectivity and move the 1MeTIQ peak away from interferences.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated, early-eluting portion of the run (containing salts and polar molecules) to waste instead of the mass spectrometer, reducing source contamination.[11]
Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most effective way to compensate for matrix effects that cannot be eliminated.
-
Why it works: A SIL-IS (e.g., 1MeTIQ-d3, 1MeTIQ-13C6) is chemically identical to the analyte and will co-elute perfectly.[12][13] Therefore, it experiences the exact same degree of ion suppression or enhancement as 1MeTIQ.[9][14] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[14][15]
-
Best Practice: The use of a SIL-IS is considered the gold standard in regulated bioanalysis and is highly recommended for obtaining reliable quantitative data for 1MeTIQ.[15]
Visualizations and Workflows
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why am I observing poor or no resolution between the (R)- and (S)-1-Me-THIQ enantiomers?
Answer:
Poor resolution of enantiomers is a common challenge. Here are several factors and potential solutions to consider:
-
Inappropriate Column/Stationary Phase: The separation of enantiomers requires a chiral environment.
-
For HPLC: Standard achiral columns like C18 will not resolve enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or cyclodextrin-based columns are often effective for tetrahydroisoquinoline derivatives.[1][2][3]
-
For GC: Enantiomers are typically separated on an achiral column after derivatization with a chiral reagent to form diastereomers.[4][5] If you are not using a derivatization step, you will not see separation on a standard GC column.
-
-
Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition is critical for achieving selectivity on a CSP.
-
Try varying the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.
-
The choice of organic modifier can significantly impact resolution; methanol (B129727) may offer different selectivity compared to acetonitrile.[6]
-
For basic compounds like 1-Me-THIQ, adding a small amount of a modifier to the mobile phase, such as an acid (e.g., 0.1% formic acid) or a basic additive, can improve peak shape and resolution.[6][7]
-
-
Incorrect Derivatization (GC): If you are using GC with derivatization, incomplete or unsuccessful derivatization will lead to a single, unresolved peak.
-
Inadequate Method Parameters:
-
Flow Rate (HPLC): Optimizing the flow rate can improve efficiency and resolution.
-
Temperature Program (GC): The temperature ramp rate can affect the separation of the resulting diastereomers. A slower ramp rate may improve resolution.
-
Question: My chromatogram shows significant peak tailing for 1-Me-THIQ. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like 1-Me-THIQ is often due to secondary interactions with the stationary phase.
-
Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with the basic amine group of 1-Me-THIQ, causing tailing.[9][10]
-
Solution 1: Use an End-Capped Column. Modern, well-end-capped columns have fewer free silanols and are recommended for analyzing basic compounds.[9]
-
Solution 2: Adjust Mobile Phase pH. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing interactions.[7] Alternatively, working at a higher pH can deprotonate the analyte, which may also improve peak shape on appropriate columns.[9]
-
Solution 3: Use a Mobile Phase Additive. A small concentration of a basic competitor, like triethylamine (B128534), can be added to the mobile phase to block the active silanol sites.
-
-
Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants.[7] Using a guard column can help protect the analytical column.
-
-
Column Degradation: Over time, particularly at extreme pH or high temperatures, the stationary phase can degrade, exposing more silanol groups.[10]
-
Solution: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[7]
-
Question: The retention time of my 1-Me-THIQ isomers is too short or too long. How can I adjust it?
Answer:
-
For HPLC (Reversed-Phase):
-
For GC:
-
To Increase Retention Time: Lower the initial oven temperature or decrease the temperature ramp rate.
-
To Decrease Retention Time: Increase the initial oven temperature or increase the temperature ramp rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating 1-Me-THIQ enantiomers?
A1: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques.[12] To separate them, a chiral environment must be introduced. This can be achieved in two primary ways:
-
Indirect Method: The enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) column.[4][13]
-
Direct Method: The enantiomers are separated on a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times.[3]
Q2: Should I use HPLC or GC for the chiral separation of 1-Me-THIQ?
A2: Both techniques can be effective. The choice depends on the available equipment, sample matrix, and desired sensitivity.
-
HPLC with a Chiral Stationary Phase (CSP) is a direct method that can be simpler in terms of sample preparation as it does not require derivatization. It is also well-suited for semi-preparative separations to isolate the individual enantiomers.[1]
-
GC with derivatization followed by MS detection (GC-MS) is a very sensitive and specific method, often used for quantifying low levels of the enantiomers in complex biological matrices like plasma or urine.[4] A resolution factor (R) greater than 1.5 is achievable with this method.[5][8]
Q3: What are some common chiral derivatizing agents for amines like 1-Me-THIQ for GC analysis?
A3: A common and effective derivatizing agent is (–)-(1R)-menthyl chloroformate. It reacts with the secondary amine of the 1-Me-THIQ enantiomers to form diastereomeric carbamates, which can then be resolved on a standard achiral GC column.[5][8]
Q4: How do I prepare the mobile phase for reversed-phase HPLC separation?
A4: For reproducible results, mobile phases should be prepared consistently. When mixing aqueous and organic solvents, it's best to measure the volumes of each component separately before mixing, as volume contraction can occur.[14][15] For example, to prepare a 70:30 acetonitrile:water mobile phase, measure 700 mL of acetonitrile and 300 mL of water and then combine them.[15] The mobile phase should also be filtered through a 0.45 µm or 0.22 µm filter and degassed before use.[15]
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of 1-Me-THIQ isomers.
Table 1: GC Method with Derivatization for 1-Me-THIQ Enantiomers
| Parameter | Value | Reference |
| Derivatizing Agent | (–)-(1R)-menthyl chloroformate | [5][8] |
| Column | Achiral non-polar GC column | [5][8] |
| Resolution (Rs) | > 1.5 | [5][8] |
Table 2: HPLC Method with Chiral Stationary Phase for Tetrahydroisoquinoline Analogs
| Stationary Phase | Mobile Phase Example | Resolution (Rs) | Reference |
| Chiralcel OD | Acetonitrile-based | > 1.5 | [1] |
| Chiralpak AD | Methanol-based | > 1.5 | [1] |
| Chiralpak IA | Acetonitrile or Methanol-based | > 1.5 | [1] |
| Reversed Phase 5CN-MS | Methanol / 5 mM Ammonium Formate (90:10, v/v) | N/A (Achiral Separation) | [16] |
Detailed Experimental Protocols
Protocol 1: Chiral Separation of 1-Me-THIQ Enantiomers by GC-MS after Derivatization
This protocol is based on the methodology for derivatizing tetrahydroisoquinolines.[5][8]
-
Sample Preparation:
-
Dissolve approximately 3 mg of the racemic 1-Me-THIQ sample in 1 mL of acetonitrile in a vial.
-
-
Derivatization:
-
Add 20 µL of triethylamine (TEA) to the sample solution.
-
Add 10 µL of (–)-(1R)-menthyl chloroformate.
-
Vortex the mixture and let it react for 10 minutes at room temperature. The solution is now ready for direct GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-550.
-
Protocol 2: Chiral Separation of 1-Me-THIQ Enantiomers by HPLC-UV
This protocol provides a starting point for method development on a polysaccharide-based chiral stationary phase.
-
Sample Preparation:
-
Dissolve the 1-Me-THIQ sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[17]
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane/Isopropanol/Triethylamine (80:20:0.1, v/v/v). Note: The optimal ratio may require adjustment.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the first sample.[17]
-
Visualizations
References
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. nacalai.com [nacalai.com]
- 12. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 13. Enantiomers and Their Resolution [mdpi.com]
- 14. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 16. jsbms.jp [jsbms.jp]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Me-THIQ in solution?
A1: The stability of 1-Me-THIQ in solution can be influenced by several factors, including:
-
pH: 1-Me-THIQ is susceptible to degradation in both acidic and basic conditions.
-
Oxidation: As a tetrahydroisoquinoline, 1-Me-THIQ is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, or other oxidizing agents.[1][2]
-
Light: Exposure to ultraviolet (UV) or even visible light can potentially lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the potential degradation products of 1-Me-THIQ?
A2: While specific degradation products for 1-Me-THIQ are not extensively documented in publicly available literature, based on the chemistry of related tetrahydroisoquinoline alkaloids, potential degradation products could include:
-
1-Methyl-3,4-dihydroisoquinoline: Formed through oxidation and rearomatization of the heterocyclic ring.
-
N-oxide derivatives: Resulting from the oxidation of the tertiary amine.
-
Ring-opened products: Arising from more extensive degradation under harsh hydrolytic or oxidative conditions.
-
Products of hydroxylation: The aromatic ring or other positions could be hydroxylated.[3]
Q3: What are the recommended storage conditions for 1-Me-THIQ solutions?
A3: To ensure maximum stability, 1-Me-THIQ solutions should be stored under the following conditions:
-
Temperature: Store at 2-8°C for short-term storage and frozen (-20°C or below) for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If possible, maintain the pH of the solution in the neutral range (pH 6-8), as extremes in pH can promote degradation.
Q4: How can I monitor the stability of my 1-Me-THIQ solution?
A4: The stability of 1-Me-THIQ solutions should be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of 1-Me-THIQ potency in solution over a short period. | Oxidation due to exposure to air. | 1. Prepare fresh solutions and immediately blanket with an inert gas (nitrogen or argon). 2. Use degassed solvents for solution preparation. 3. Store solutions in tightly sealed containers. |
| Appearance of new peaks in the HPLC chromatogram. | Degradation of 1-Me-THIQ. | 1. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. 2. Review solution preparation and storage conditions (pH, light, temperature) to identify the stress factor. 3. Perform a forced degradation study to systematically identify the cause. |
| Discoloration of the 1-Me-THIQ solution (e.g., turning yellow or brown). | Oxidation or formation of colored degradation products. | 1. Immediately analyze the solution by HPLC to assess purity. 2. Discard the solution if significant degradation is observed. 3. Review storage conditions, particularly protection from light and oxygen. |
| Precipitation in the solution upon storage. | Poor solubility at the storage temperature or pH, or formation of an insoluble degradation product. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. Check the pH of the solution. 3. Analyze the supernatant and, if possible, the precipitate to identify the components. 4. Consider using a different solvent system or adjusting the pH if solubility is the issue. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data from a forced degradation study on a 1 mg/mL solution of 1-Me-THIQ in various solvents. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
Table 1: Effect of pH on 1-Me-THIQ Stability at 40°C
| pH | Time (hours) | 1-Me-THIQ Remaining (%) | Appearance of Major Degradation Product (%) |
| 2.0 | 24 | 85.2 | 12.1 |
| 7.0 | 24 | 98.5 | 0.8 |
| 10.0 | 24 | 89.7 | 8.5 |
Table 2: Effect of Temperature on 1-Me-THIQ Stability in Neutral Aqueous Solution (pH 7.0)
| Temperature (°C) | Time (days) | 1-Me-THIQ Remaining (%) |
| 4 | 30 | 99.1 |
| 25 | 30 | 95.3 |
| 40 | 30 | 88.6 |
Table 3: Effect of Oxidative Stress on 1-Me-THIQ Stability at 25°C
| Condition | Time (hours) | 1-Me-THIQ Remaining (%) |
| 3% H₂O₂ | 8 | 75.4 |
| Air Exposure | 24 | 92.1 |
Table 4: Effect of Light Exposure on 1-Me-THIQ Stability at 25°C
| Light Condition | Time (hours) | 1-Me-THIQ Remaining (%) |
| ICH Photostability Chamber (Option 2) | 24 | 90.3 |
| Dark Control | 24 | 99.5 |
Experimental Protocols
Protocol 1: General Forced Degradation Study of 1-Me-THIQ in Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 1-Me-THIQ at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile (B52724), or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a suitable analytical method, typically a reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode. UV detection should be performed at a wavelength where 1-Me-THIQ and potential degradation products have significant absorbance.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control. Look for a decrease in the peak area of 1-Me-THIQ and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method Development for 1-Me-THIQ
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a phosphate (B84403) buffer (e.g., 20 mM, pH 3-7).
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution program to ensure separation of the polar and non-polar degradation products from the parent compound. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength of approximately 215 nm or 270 nm can be a good starting point for tetrahydroisoquinolines.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the 1-Me-THIQ peak.
Visualizations
Caption: Troubleshooting workflow for 1-Me-THIQ solution instability.
Caption: Potential degradation pathways of 1-Me-THIQ.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Support Center: Troubleshooting Anomalous NMR Spectra of Tetrahydroisoquinolines
Welcome to the technical support center for troubleshooting anomalous NMR spectra of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected NMR spectral features during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of spectral anomalies and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals for my tetrahydroisoquinoline broad and poorly resolved at room temperature?
A1: Broad peaks in the NMR spectrum of a tetrahydroisoquinoline derivative are commonly due to dynamic processes occurring on the NMR timescale.[1][2] The most frequent causes are:
-
Slow Conformational Exchange: The flexible heterocyclic ring of the THIQ scaffold can exist in multiple conformations (e.g., half-chair forms). If the rate of interconversion between these conformers is comparable to the NMR timescale, it leads to significant line broadening.[3][4]
-
Nitrogen Inversion: The nitrogen atom in the ring can undergo inversion, which also contributes to conformational exchange and can cause broadening of adjacent proton signals. The energy barrier for this process in N-methyl-1,2,3,4-tetrahydroisoquinoline has been determined to be around 35.2 kJ/mol.[3]
-
Rotational Isomers (Rotamers): If your THIQ has an N-acyl or other group with restricted rotation around a bond, it can exist as a mixture of slowly interconverting rotamers.[5][6] This often results in a doubling or complication of signals, which can appear broad if the exchange rate is intermediate.[6]
-
Proton Exchange: The N-H proton is exchangeable and can participate in intermolecular or intramolecular hydrogen bonding. This can lead to broadening, and its chemical shift can be highly dependent on concentration, temperature, and solvent.[7][8]
Q2: I see a complete duplication of all signals in my NMR spectrum. Is my sample impure?
A2: While impurity is always a possibility, a clean duplication of all signals for a single THIQ compound often points to the presence of stable rotational isomers (rotamers), particularly in N-acyl or N-aryl derivatives.[6] The partial double-bond character of the amide bond restricts rotation, creating two distinct, slowly exchanging conformers on the NMR timescale at room temperature, each giving its own set of NMR signals.[6] To confirm this, a Variable Temperature (VT) NMR experiment is recommended. If the signals coalesce and sharpen into a single set of peaks upon heating, it confirms the presence of rotamers.[6][7]
Q3: The chemical shift of my N-H proton is inconsistent between samples. Why does it move?
A3: The chemical shift of exchangeable protons, such as N-H (and O-H), is highly sensitive to the local environment.[8] Factors that can cause its position to vary include:
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which typically shifts the N-H signal downfield.
-
Solvent: The choice of NMR solvent has a significant effect. Protic solvents (like CD3OD) can exchange with the N-H proton, sometimes causing the signal to disappear entirely, while hydrogen-bond accepting solvents (like DMSO-d6) can lead to sharper signals and downfield shifts.[8]
-
Temperature: Changes in temperature alter the equilibrium of hydrogen bonding, causing the chemical shift to change.[8][9]
-
pH and Water Content: Traces of acid, base, or water in the sample can catalyze proton exchange, leading to broadening or shifts in the N-H signal.[7]
Q4: How can I definitively identify the N-H proton signal in my spectrum?
A4: The most reliable method is a D₂O exchange experiment . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with anomalous THIQ spectra.
Issue 1: Broad, unresolved peaks throughout the spectrum.
| Step | Action | Rationale |
| 1 | Re-shim the Spectrometer | The first step is always to ensure the magnetic field is homogeneous. Poor shimming is a common cause of broad lines for all compounds. |
| 2 | Check Sample Concentration | Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks. Diluting the sample may sharpen the signals.[10] |
| 3 | Perform a Variable Temperature (VT) NMR Experiment | This is the most powerful tool for diagnosing dynamic processes. Increase the temperature in increments (e.g., 298 K, 313 K, 333 K). If the peaks sharpen, the broadening is due to slow conformational exchange, nitrogen inversion, or rotamers.[1][11] |
| 4 | Change the NMR Solvent | Switching to a different solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts and sometimes resolve overlapping broad signals into more interpretable patterns.[5][6][7] |
Issue 2: More signals than expected (doubled or complex multiplets).
| Step | Action | Rationale |
| 1 | Perform a High-Temperature ¹H NMR | Acquire a spectrum at an elevated temperature (e.g., 353 K). If the duplicated signals coalesce into a single set of averaged signals, the phenomenon is due to slowly exchanging conformers or rotamers.[6] |
| 2 | Perform a Low-Temperature ¹H NMR | If possible, cooling the sample can slow the exchange rate further, potentially sharpening the signals of the individual conformers, which can then be analyzed separately. |
| 3 | Acquire 2D NMR Spectra (COSY, HSQC) | At a temperature where signals are resolved (either room temperature or a different temperature), 2D NMR can help in assigning the protons and carbons for each individual conformer, confirming that the duplicated signals belong to the same carbon skeleton. |
Summary of Typical ¹H and ¹³C NMR Data
The following table summarizes typical chemical shift ranges for the parent 1,2,3,4-tetrahydroisoquinoline. Note that these values are highly sensitive to substitution and solvent.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C1-H₂ | ~3.9 - 4.2 (s or t) | ~45 - 55 | Methylene (B1212753) protons adjacent to nitrogen and the aromatic ring. Often a singlet in the unsubstituted parent, but can become a complex multiplet with substitution. |
| N2-H | ~1.8 - 2.5 (broad s) | - | Highly variable and dependent on solvent, concentration, and temperature.[8] |
| C3-H₂ | ~2.7 - 3.1 (t) | ~28 - 35 | Methylene protons. Typically a triplet coupled to C4-H₂. |
| C4-H₂ | ~3.0 - 3.4 (t) | ~40 - 50 | Benzylic methylene protons. Typically a triplet coupled to C3-H₂. |
| C4a | - | ~130 - 140 | Quaternary aromatic carbon. |
| C5-H | ~6.9 - 7.2 (m) | ~125 - 130 | Aromatic proton. |
| C6-H | ~6.9 - 7.2 (m) | ~125 - 130 | Aromatic proton. |
| C7-H | ~6.9 - 7.2 (m) | ~125 - 130 | Aromatic proton. |
| C8-H | ~6.9 - 7.2 (m) | ~125 - 130 | Aromatic proton. |
| C8a | - | ~130 - 140 | Quaternary aromatic carbon. |
Data compiled from various sources including[12][13].
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
Objective: To study dynamic processes by observing changes in the NMR spectrum as a function of temperature.[11]
Methodology:
-
Sample Preparation: Prepare the sample in a suitable deuterated solvent with a relatively high boiling point (e.g., Toluene-d₈, DMSO-d₆) to access a wide temperature range. Use a proper NMR tube rated for VT work (e.g., Wilmad 507-PP or equivalent) to prevent breakage.[11]
-
Initial Setup: Insert the sample into the spectrometer and allow it to equilibrate at the starting temperature (usually room temperature, ~298 K). Lock and shim the sample as usual.
-
Acquire Reference Spectrum: Acquire a standard ¹H NMR spectrum at the starting temperature.
-
Increase Temperature: Access the spectrometer's temperature control unit. Increase the target temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K, etc.).
-
Equilibration and Shimming: Allow the sample temperature to stabilize for at least 5-10 minutes at each new setpoint.[9] The lock signal may drift, and the shims will change with temperature, so re-shim the sample at each temperature before acquisition.
-
Acquisition: Acquire a ¹H NMR spectrum at each temperature.
-
Data Analysis: Stack the spectra and observe changes. Look for the sharpening of broad peaks and/or the coalescence of multiple signals into single, averaged peaks as the temperature increases.
Protocol 2: D₂O Exchange Experiment
Objective: To identify exchangeable protons (e.g., N-H, O-H).[7]
Methodology:
-
Acquire Initial Spectrum: Dissolve the sample in a suitable non-protic deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrations of all peaks.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. A brief sonication can also be helpful.
-
Re-acquire Spectrum: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim if the sample volume has not changed significantly. Acquire a second ¹H NMR spectrum.
-
Analyze: Compare the "before" and "after" spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity. A new, broad HOD signal may appear in the spectrum (typically between 4.5-5.0 ppm in CDCl₃).
Visualizations
Caption: Dynamic processes in tetrahydroisoquinolines leading to anomalous NMR spectra.
Caption: A logical workflow for troubleshooting anomalous NMR spectra of THIQs.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
- 13. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
Technical Support Center: Quantification of Low Levels of 1MeTIQ in CSF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for quantifying low levels of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow.
| Problem | Possible Causes | Suggested Solutions |
| Low or No 1MeTIQ Signal | Sample Degradation: 1MeTIQ may be unstable if not handled and stored properly. | - Ensure CSF samples are collected in polypropylene (B1209903) tubes to minimize adsorption. - If blood contamination is present, centrifuge to remove red blood cells. - Freeze samples at -80°C immediately after collection and avoid repeated freeze-thaw cycles.[1] - Use antioxidants like ascorbic acid and EDTA in your sample preparation solutions to prevent oxidation.[2] |
| Inefficient Extraction: Poor recovery of 1MeTIQ from the CSF matrix. | - Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent. - For protein precipitation, ensure the correct ratio of organic solvent (e.g., acetonitrile) to CSF is used for efficient protein removal. | |
| Mass Spectrometer Issues: Incorrect instrument settings or contamination. | - Confirm the mass spectrometer is tuned and calibrated. - Verify that the correct multiple reaction monitoring (MRM) transitions for 1MeTIQ are being used (e.g., precursor ion m/z 147.8, product ion m/z 130.8).[2] - Clean the ion source and check for any blockages. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents. | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily and filter them. |
| Matrix Effects: Co-eluting endogenous components from the CSF matrix can suppress or enhance the 1MeTIQ signal. | - Improve sample cleanup using a more selective SPE sorbent. - Adjust the chromatographic gradient to better separate 1MeTIQ from interfering matrix components. - Use a deuterated internal standard (e.g., 1-MeTIQ-d4) to compensate for matrix effects.[2] | |
| System Contamination: Carryover from previous injections. | - Implement a rigorous wash cycle for the autosampler and injection port between samples. - Inject blank samples to identify the source of contamination. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Chromatographic Issues: Column degradation, inappropriate mobile phase, or dead volume. | - Use a guard column to protect the analytical column from contaminants. - Ensure the mobile phase pH is compatible with the column and 1MeTIQ. - Check all fittings and connections for leaks or dead volume. |
| Injection Solvent Mismatch: The solvent used to dissolve the extracted sample is too different from the mobile phase. | - If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. | |
| Inconsistent Results | Variable Sample Preparation: Inconsistent pipetting or timing during the extraction process. | - Use calibrated pipettes and be consistent with incubation times and mixing steps. - Automate sample preparation steps where possible to minimize human error.[1] |
| Internal Standard Issues: Improper use or degradation of the internal standard. | - Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. - Ensure the concentration of the internal standard is appropriate and consistent across all samples, standards, and quality controls. |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for 1MeTIQ in human CSF?
The endogenous concentration of 1MeTIQ in human CSF is very low and can be challenging to detect. While specific ranges can vary depending on the analytical method and patient population, the lower limit of detection (LOD) for sensitive LC-MS/MS methods is reported to be around 0.01 ng/mL.[2]
Q2: What is the best sample preparation technique for quantifying 1MeTIQ in CSF?
A combination of solvent precipitation followed by solid-phase extraction (SPE) is a robust method for preparing CSF samples for 1MeTIQ analysis.[2] This approach effectively removes proteins and other interfering substances, leading to a cleaner extract and improved sensitivity.
Q3: Why is a deuterated internal standard recommended?
A deuterated internal standard, such as 1-MeTIQ-d4, is highly recommended because it has nearly identical chemical and physical properties to 1MeTIQ.[2] This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Q4: How can I minimize the adsorption of 1MeTIQ to labware?
Due to the low protein content in CSF, analytes like 1MeTIQ can adsorb to the surfaces of plastic tubes and pipette tips. To minimize this, it is crucial to use low-binding polypropylene labware for sample collection, processing, and storage.[1]
Q5: What are the critical parameters to optimize in the LC-MS/MS method?
Key parameters to optimize include:
-
Chromatographic Separation: The choice of the analytical column and the mobile phase gradient are critical for separating 1MeTIQ from matrix interferences. A reversed-phase column, such as a 5CN-MS, with a mobile phase of methanol (B129727) and an ammonium (B1175870) formate (B1220265) buffer has been shown to be effective.[2]
-
Mass Spectrometry Detection: Optimization of the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) and the collision energy for the MRM transition is essential for achieving maximum sensitivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | 0.01 ng/mL | [2] |
| Recovery | > 94.1% | [2] |
| Linearity (r²) | > 0.99 | [2] |
| Precursor Ion (m/z) | 147.8 | [2] |
| Product Ion (m/z) | 130.8 | [2] |
Experimental Protocols
Detailed Method for 1MeTIQ Quantification in CSF by LC-MS/MS
This protocol is based on established methods for the analysis of 1MeTIQ in biological samples.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 1 mL of CSF, add the deuterated internal standard (1-MeTIQ-d4).
-
Acidification: Add 0.4 M perchloric acid containing 0.1% (w/v) EDTA and 0.1% (w/v) ascorbic acid.
-
Centrifugation: Centrifuge the sample to pellet any precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute 1MeTIQ and the internal standard with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: Reversed-phase 5CN-MS column (150 x 2.0 mm).[2]
-
Mobile Phase: A gradient of methanol and 5 mM ammonium formate.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
1MeTIQ: m/z 147.8 → 130.8
-
1-MeTIQ-d4 (IS): m/z 151.8 → 133.8[2]
-
Visualizations
References
reducing ion suppression for 1-Methyl-1,2,3,4-tetrahydroisoquinoline in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the mass spectrometric analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MTIQ).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 1-MTIQ, offering potential causes and actionable solutions.
Issue 1: Low or No 1-MTIQ Signal Intensity
-
Question: I am not detecting my 1-MTIQ peak, or the signal is significantly lower than expected. What are the possible causes and solutions?
-
Answer: This is a classic sign of significant ion suppression, where components in your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source.
Potential Cause Recommended Solution High Matrix Effects The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Implement or optimize a sample preparation protocol. Solid-Phase Extraction (SPE) is often highly effective for removing a broad range of interferences like phospholipids (B1166683) and salts. Liquid-Liquid Extraction (LLE) can also be very effective at cleaning up samples. Protein Precipitation (PPT), while simple, is generally the least effective at removing small molecule interferences that cause ion suppression. Co-elution with Suppressing Agents If matrix components are co-eluting with 1-MTIQ, improving your chromatographic method can resolve your analyte from these interferences. Consider modifying the mobile phase gradient, changing the stationary phase (e.g., from a standard C18 to a phenyl-hexyl column for alternative selectivity), or adjusting the flow rate. Inefficient Ionization Optimize the ionization source parameters on your mass spectrometer. For 1-MTIQ, electrospray ionization (ESI) in positive mode is typically used. Ensure parameters like spray voltage, capillary temperature, and gas flows are optimized for your specific instrument and mobile phase. Analyte Degradation 1-MTIQ may be susceptible to degradation under certain conditions. Ensure the stability of your samples and standards by storing them at appropriate temperatures (e.g., 2-8°C or frozen) and avoiding prolonged exposure to light or extreme pH.
Issue 2: Poor Reproducibility and Inconsistent Peak Areas
-
Question: My replicate injections of the same 1-MTIQ sample are showing highly variable peak areas. How can I improve the reproducibility of my assay?
-
Answer: Poor reproducibility is often a consequence of variable ion suppression between samples or inconsistent sample preparation.
Potential Cause Recommended Solution Inconsistent Sample Preparation Ensure your sample preparation protocol is followed precisely for every sample. If performing manual extractions, pay close attention to volumes, mixing times, and phase separation. Automation of sample preparation can significantly improve consistency. Variable Matrix Composition Biological samples can have inherent variability. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-MeTIQ-d4, is the gold standard for compensating for ion suppression and other matrix effects.[1] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in a similar manner, allowing for accurate quantification through ratio-based calculations. Carryover Analyte from a high concentration sample may adsorb to components of the LC system (e.g., injector, column) and elute during subsequent injections of low concentration samples. Implement a robust wash sequence for the autosampler needle and consider a blank injection after high concentration samples. LC System Instability Fluctuations in pump pressure, inconsistent column temperature, or a failing column can all lead to variable retention times and peak shapes, impacting peak area integration. Perform regular maintenance on your LC system.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for 1-MTIQ analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) reduce the ionization efficiency of the target analyte (1-MTIQ) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. Electrospray ionization (ESI), a common technique for analyzing compounds like 1-MTIQ, is particularly susceptible to this phenomenon.
Q2: How can I determine if my 1-MTIQ analysis is affected by ion suppression?
A2: A common method is the post-column infusion experiment. A solution of 1-MTIQ is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the constant 1-MTIQ signal as the matrix components elute indicates the time windows where ion suppression is occurring. If your 1-MTIQ retention time falls within one of these suppression zones, your analysis is likely affected.
Q3: Which sample preparation technique is best for reducing ion suppression for 1-MTIQ?
A3: The choice of sample preparation depends on the complexity of your matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a wide range of interfering compounds, leading to the cleanest extracts and the least ion suppression. A combination of solvent extraction followed by SPE can provide even cleaner samples.[1]
-
Liquid-Liquid Extraction (LLE): Can be very effective at removing non-polar interferences and salts. Optimization of the extraction solvent and pH is crucial for good recovery of 1-MTIQ.
-
Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing phospholipids and other small molecules that are common causes of ion suppression.
Below is a table with representative data illustrating the potential impact of different sample preparation methods on the matrix effect for 1-MTIQ.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 | 45 | 43 |
| Liquid-Liquid Extraction (LLE) | 85 | 75 | 64 |
| Solid-Phase Extraction (SPE) | 92 | 90 | 83 |
*Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value below 100% indicates ion suppression. This is example data and actual results may vary.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Yes, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this also dilutes your analyte, 1-MTIQ, which may compromise the sensitivity of the assay, especially for trace-level analysis. This approach is often a trade-off between reducing matrix effects and achieving the desired limit of quantification.
Q5: What are the ideal mass spectrometry parameters for 1-MTIQ analysis?
A5: For sensitive and specific detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is recommended. For 1-MTIQ, the protonated molecule [M+H]⁺ at m/z 148 is typically used as the precursor ion. A common product ion for monitoring is m/z 131, resulting from the loss of a methyl group. It is crucial to optimize collision energy and other instrument-specific parameters to maximize the signal for this transition. A deuterated internal standard, such as 1-MeTIQ-d4, would have a precursor ion at m/z 152 and a corresponding product ion.[1]
Experimental Protocols
Detailed Methodology for Sample Preparation of Biological Samples for 1-MTIQ Analysis (Combined LLE and SPE)
This protocol is adapted from a method for the analysis of tetrahydroisoquinolines in biological samples and is designed to minimize matrix effects.[1]
-
Initial Sample Treatment:
-
To a 3 mL sample (e.g., homogenized brain tissue, plasma), add 1 mL of 28% v/v ammonium (B1175870) hydroxide (B78521) solution and 30 µL of the internal standard solution (e.g., 1-MeTIQ-d4, 1 µg/mL in 0.1 M HCl).
-
Vortex the mixture.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of dichloromethane (B109758) to the sample mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic (lower) layer to a clean tube.
-
Repeat the extraction with another 5 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Back Extraction:
-
Add 8 mL of 0.4 M perchloric acid solution (containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid as antioxidants) to the combined organic phase.
-
Shake the mixture for five minutes.
-
Centrifuge and carefully transfer the aqueous (upper) phase to a new tube for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a cation exchange SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of the 0.4 M perchloric acid solution.
-
Sample Loading: Load the aqueous extract from the back-extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of the 0.4 M perchloric acid solution, followed by one column volume of methanol to remove residual impurities.
-
Elution: Elute the 1-MTIQ and internal standard from the cartridge with a small volume (e.g., 1-2 mL) of a methanolic solution containing 5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for 1-MTIQ analysis.
Caption: Troubleshooting logic for low 1-MTIQ signal.
References
Technical Support Center: Optimization of Pictet-Spengler Conditions for Substituted Tetrahydroisoquinolines
Welcome to the Technical Support Center for the optimization of the Pictet-Spengler reaction for the synthesis of substituted tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis?
A1: The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure.[1] The reaction is typically acid-catalyzed and proceeds through the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound.[1] The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.[2]
Q2: What are the most critical parameters to control for a successful Pictet-Spengler reaction?
A2: The success of a Pictet-Spengler reaction is highly dependent on several factors, including the choice of acid catalyst, solvent, reaction temperature, and the nature of the substituents on both the β-arylethylamine and the carbonyl compound.[3][4] The nucleophilicity of the aromatic ring is a key factor; electron-donating groups on the ring generally lead to higher yields and milder reaction conditions.[2]
Q3: Can this reaction be performed under neutral or basic conditions?
A3: While the classical Pictet-Spengler reaction is acid-catalyzed, certain substrates, particularly those with highly activated aromatic rings, can undergo cyclization under neutral or even slightly basic conditions. For instance, in the synthesis of certain isomers, adjusting the pH to neutral can favor specific cyclization pathways.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Pictet-Spengler reaction is resulting in a very low yield or no desired product. What are the common causes and how can I address them?
A: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Insufficiently Acidic Catalyst: The formation of the reactive iminium ion is acid-catalyzed.[3] If the catalyst is too weak or used in an insufficient amount, the reaction may not proceed.
-
Poor Quality or Inappropriate Reagents: Impurities in the starting materials or solvent can inhibit the reaction. Water, for instance, can hydrolyze the iminium ion intermediate.[3]
-
Solution: Ensure that the β-arylethylamine and aldehyde are pure. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]
-
-
Decomposition of Starting Materials: Some substrates, especially those with sensitive functional groups, can decompose under harsh acidic conditions or high temperatures.[3]
-
Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed.[3] For particularly sensitive substrates, a two-step procedure where the Schiff base is pre-formed before the addition of the acid catalyst can be beneficial.[2]
-
-
Low Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the aromatic ring of the β-arylethylamine is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the reaction.
-
Solution: For less nucleophilic aromatic systems, harsher reaction conditions, such as higher temperatures and stronger acids (e.g., superacids), may be necessary.[1]
-
Issue 2: Poor Regioselectivity
Q: I am obtaining a mixture of regioisomers (e.g., 6- and 8-substituted tetrahydroisoquinolines). How can I control the regioselectivity of the cyclization?
A: Poor regioselectivity arises from the competitive electrophilic attack of the iminium ion at different positions on the aromatic ring.[4] The outcome is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.[4]
-
Favoring the Para-Cyclized Product (6-substituted): This is often the thermodynamically favored product.
-
Solution: Employing stronger acidic conditions (e.g., TFA, HCl) and higher reaction temperatures typically promotes the formation of the para-substituted isomer.[4]
-
-
Favoring the Ortho-Cyclized Product (8-substituted): The formation of the ortho-isomer is often kinetically controlled.
Issue 3: Poor Diastereoselectivity
Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: When the reaction creates a new chiral center, controlling the diastereoselectivity is crucial. The ratio of diastereomers is often influenced by whether the reaction is under kinetic or thermodynamic control.[3]
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamically more stable product.[3]
-
Solution: To favor the kinetic product, milder reaction conditions (lower temperature, shorter reaction time) are generally preferred. For the thermodynamic product, harsher conditions (higher temperature, longer reaction time, stronger acid) can be employed to allow for equilibration to the more stable isomer.[6]
-
-
Chiral Auxiliaries: The use of a chiral auxiliary on the β-arylethylamine can effectively control the facial selectivity of the iminium ion cyclization.
-
Solution: A variety of chiral auxiliaries have been developed and can be selected based on the desired stereochemical outcome.
-
Data Presentation
Table 1: Influence of Catalyst on the Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Dopamine | Acetaldehyde | TFA (10) | CH₂Cl₂ | 25 | 24 | 75 | - |
| 2 | Tryptamine | Benzaldehyde | HCl (cat.) | EtOH | 78 | 12 | 85 | - |
| 3 | Phenethylamine | Formaldehyde | H₂SO₄ (cat.) | H₂O | 100 | 6 | 60 | - |
| 4 | m-Tyramine | Acetaldehyde | BF₃·OEt₂ (100) | CH₃CN | 0 | 1 | 92 | - |
| 5 | Tryptophan methyl ester | Propionaldehyde | Acetic Acid (cat.) | Toluene | 110 | 8 | 91 | 1:1 |
| 6 | Tryptophan methyl ester | Propionaldehyde | TFA (cat.) | Benzene | 80 | 12 | - | 86:14 |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual results may vary.
Experimental Protocols
General Procedure for the Synthesis of a 1-Substituted Tetrahydroisoquinoline:
-
Reactant Preparation: To a solution of the β-arylethylamine (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile), add the aldehyde (1.1 equiv).
-
Catalyst Addition: The acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) is added to the reaction mixture. The addition may be performed at 0 °C to control any initial exotherm.
-
Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from a few hours to several days.
-
Workup: Upon completion, the reaction is quenched, often with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, typically flash column chromatography on silica (B1680970) gel, to afford the desired substituted tetrahydroisoquinoline.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and Salsolinol
An objective guide for researchers and drug development professionals on the contrasting neuroprotective profiles of two endogenous tetrahydroisoquinolines.
The endogenous tetrahydroisoquinolines, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and salsolinol (B1200041), have garnered significant attention in the field of neuropharmacology due to their potential roles in neurodegenerative diseases, particularly Parkinson's disease. While both are metabolites of biogenic amines, their effects on neuronal survival are markedly different. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these compounds as potential therapeutic agents or etiological factors.
At a Glance: 1-MeTIQ vs. Salsolinol
| Feature | This compound (1-MeTIQ) | Salsolinol |
| Primary Effect | Consistently Neuroprotective | Dose-dependent; Neuroprotective at low concentrations, Neurotoxic at high concentrations.[1][2] |
| Mechanism of Action | Multi-faceted: MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.[3][4] | Primarily antioxidant effects at low concentrations; induction of oxidative stress and apoptosis at high concentrations.[2][5] |
| Clinical Relevance | Investigated as a potential therapeutic agent for neurodegenerative diseases.[3][4] | Implicated as a potential endogenous neurotoxin in Parkinson's disease, though its role is debated.[6] |
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from in vitro studies, highlighting the differential effects of 1-MeTIQ and salsolinol on neuronal cell models.
| Parameter | Cell Line | Toxin/Stressor | 1-MeTIQ Concentration | Effect of 1-MeTIQ | Salsolinol Concentration | Effect of Salsolinol | Reference |
| Cell Viability | Granular cell cultures | Glutamate | Not specified | Prevents glutamate-induced cell death | Not specified | Not specified | [3] |
| Caspase-3 Activity | Mouse embryonic primary cell cultures | Glutamate | Not specified | Inhibits glutamate-induced caspase-3 activity | Not specified | Not specified | [3] |
| LDH Release | Mouse embryonic primary cell cultures | Glutamate | Not specified | Inhibits glutamate-induced LDH release | Not specified | Not specified | [3] |
| Cell Viability | SH-SY5Y | H₂O₂ | Not specified | Not specified | 50 µM and 100 µM | Rescued cells from H₂O₂-induced death | [5] |
| Caspase-3/7 Activity | SH-SY5Y | 6-hydroxydopamine (6-OHDA) (100 µM) | Not specified | Not specified | 250 µM | Statistically significant reduction in 6-OHDA-induced caspase activity | [7] |
| Reactive Oxygen Species (ROS) | SH-SY5Y | H₂O₂ (500 µM) | Not specified | Not specified | Not specified | Significantly decreased ROS level | [5] |
| Cell Viability | BV2 microglial cells | Endogenous | Not specified | Not specified | High concentrations | Dose- and time-dependent cytotoxicity | [2] |
| Reactive Oxygen Species (ROS) | BV2 microglial cells | Endogenous | Not specified | Not specified | Low concentrations | Significantly reduced intracellular ROS levels | [2] |
| Reactive Oxygen Species (ROS) | BV2 microglial cells | Endogenous | Not specified | Not specified | High concentrations | Sudden surge in ROS production | [2] |
Detailed Experimental Protocols
The following are representative experimental methodologies used to assess the neuroprotective effects of 1-MeTIQ and salsolinol.
In Vitro Neuroprotection Assay in SH-SY5Y Cells (Salsolinol)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity: To induce oxidative stress and cell death, cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) at a concentration of 100 µM for 6 hours or hydrogen peroxide (H₂O₂) at concentrations of 300 µM or 500 µM.[5][7]
-
Treatment: Salsolinol is added to the cell culture medium at various concentrations (e.g., 10-250 µM) prior to or concurrently with the neurotoxin.[5][7]
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay or LDH release assay is used to quantify cell viability. For the LDH assay, the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium is measured.[7]
-
Apoptosis: Caspase-3/7 activity is measured using a fluorometric assay (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay) to quantify apoptosis.[7]
-
Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are determined using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
In Vitro Neuroprotection Assay in Primary Cell Cultures (1-MeTIQ)
-
Cell Culture: Primary granular cell cultures are prepared from 7-day-old rats, or embryonic primary cell cultures are established from mice.[3]
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity and neuronal cell death.[3]
-
Treatment: 1-MeTIQ is applied to the cell cultures to assess its protective effects against glutamate-induced toxicity.[3]
-
Assessment of Neuroprotection:
-
Cell Death: Cell viability is assessed by measuring markers such as LDH release.[3]
-
Calcium Influx: The influx of ⁴⁵Ca²⁺ is measured to determine the effect of 1-MeTIQ on glutamate-induced calcium dysregulation.[3]
-
NMDA Receptor Binding: The specific action of 1-MeTIQ on NMDA receptors is confirmed through [³H]MK-801 binding assays.[3]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 1-MeTIQ and the dual actions of salsolinol are mediated by distinct signaling pathways.
Figure 1: Contrasting signaling pathways of 1-MeTIQ and Salsolinol.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the neuroprotective effects of 1-MeTIQ and salsolinol in an in vitro setting.
Figure 2: Generalized experimental workflow for comparison.
Conclusion
The available evidence strongly suggests that 1-MeTIQ is a consistently neuroprotective compound with a multi-target mechanism of action, making it a promising candidate for further investigation in the context of neurodegenerative disease therapies.[3][4] In contrast, salsolinol exhibits a dual, dose-dependent effect. While it can offer protection at lower concentrations, its potential for neurotoxicity at higher concentrations raises concerns about its therapeutic window and its possible role as an endogenous contributor to neurodegeneration.[1][2] Researchers and drug development professionals should consider these distinct profiles when designing experiments and interpreting data related to these two important endogenous molecules. Future head-to-head comparative studies under identical experimental conditions are warranted to more definitively elucidate their relative neuroprotective potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salsolinol-neurotoxic or Neuroprotective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
comparing the biological activity of 1MeTIQ and 1,2,3,4-tetrahydroisoquinoline (TIQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ). Both are endogenous amines found in the mammalian brain, but they exhibit distinct and, in some cases, opposing pharmacological profiles.[1][2][3] This document synthesizes experimental data on their interactions with enzymes and receptors, their effects in vivo, and the proposed signaling pathways they modulate.
Comparative Biological Activities
While both compounds share a core tetrahydroisoquinoline structure, the addition of a methyl group at the 1-position in 1MeTIQ leads to significant differences in their biological effects. 1MeTIQ is predominantly recognized for its neuroprotective properties, whereas TIQ has been investigated for potential neurotoxic effects, though some studies also report neuroprotective actions.[2][4][5][6]
Enzyme Inhibition
A primary mechanism of action for both 1MeTIQ and TIQ is the inhibition of monoamine oxidase (MAO), a key enzyme in the catabolism of neurotransmitters like dopamine (B1211576).[7] Both are reversible inhibitors of MAO-A and MAO-B.[3] This inhibition is crucial as it shifts dopamine metabolism away from the MAO-dependent pathway, which generates hydrogen peroxide and oxidative stress, towards the catechol-O-methyltransferase (COMT)-dependent pathway.[7][8]
Table 1: Comparative Enzyme Inhibition Profile
| Enzyme | Inhibitor | Type of Inhibition | Biological Consequence |
| Monoamine Oxidase A (MAO-A) | 1MeTIQ | Reversible | Reduces oxidative deamination of monoamines.[7][9] |
| TIQ | Reversible | Reduces oxidative deamination of monoamines.[4] | |
| Monoamine Oxidase B (MAO-B) | 1MeTIQ | Reversible | Reduces oxidative deamination of dopamine.[7][9] |
| TIQ | Reversible | Reduces oxidative deamination of dopamine.[4] |
Receptor Binding and Modulation
The interactions of 1MeTIQ and TIQ with neurotransmitter receptors contribute significantly to their distinct pharmacological profiles. 1MeTIQ, in particular, shows affinity for glutamate (B1630785) receptors, which is central to its neuroprotective effects against excitotoxicity.[10]
Table 2: Comparative Receptor and Transporter Interactions
| Target | Ligand | Reported Activity | Biological Consequence |
| NMDA Receptor | 1MeTIQ | Antagonist | Prevents glutamate-induced cell death and Ca2+ influx.[2][10] |
| Dopamine D2 Receptor | TIQ & 1MeTIQ | Indirect (via dopamine release) | Stimulate dopamine release, causing competitive inhibition of D2 binding.[2] |
| Dopamine Transporter (DAT) | 1MeTIQ | Protective Effect | Prevents the degeneration of DATs in some parkinsonism models.[11] |
Comparative In Vivo Effects
Animal models have been instrumental in elucidating the contrasting in vivo effects of 1MeTIQ and TIQ. 1MeTIQ consistently demonstrates protective effects against various neurotoxins used to model Parkinson's disease, while TIQ administration has been shown to produce parkinsonism-like symptoms.[5][11][12]
Table 3: Comparative In Vivo Neuropharmacological Effects
| Effect | Compound | Animal Model | Key Findings |
| Neuroprotection | 1MeTIQ | MPTP, Rotenone, 6-OHDA Models | Prevents dopaminergic neurodegeneration and counteracts behavioral deficits.[1][4][8][11] |
| TIQ | 6-OHDA Model | Multiple administrations showed protection against dopamine release deficit.[4] | |
| Neurotoxicity | TIQ | Primate & Rodent Models | Chronic high-dose administration can induce parkinsonism-like motor symptoms and decrease striatal dopamine.[2][5][13] |
| Antidepressant-like | 1MeTIQ & TIQ | Forced Swim Test (Rodents) | Both compounds show antidepressant-like effects, comparable to imipramine.[7] |
| Anti-addictive | 1MeTIQ | Cocaine Self-Administration (Rats) | Inhibits reinstatement of cocaine-seeking behavior.[14] |
Signaling Pathways and Experimental Workflow
The divergent outcomes of 1MeTIQ and TIQ activity can be attributed to their influence on distinct cellular pathways. 1MeTIQ promotes cell survival by mitigating oxidative stress and excitotoxicity, whereas TIQ has been implicated in processes that can lead to neuronal damage.
Caption: Contrasting signaling pathways of 1MeTIQ-mediated neuroprotection and potential TIQ-induced neurotoxicity.
Caption: Experimental workflow for comparing the neuroprotective effects of 1MeTIQ and TIQ in a 6-OHDA rat model.
Experimental Protocols
In Vivo Microdialysis for Striatal Dopamine Release
This protocol is designed to assess the neuroprotective effects of 1MeTIQ and TIQ against a neurotoxin-induced deficit in dopamine release, as described in studies investigating their effects in 6-OHDA-lesioned rats.[4][8]
Objective: To measure and compare the effects of 1MeTIQ and TIQ treatment on extracellular dopamine and metabolite levels in the striatum of 6-OHDA-lesioned rats.
1. Animals and Surgical Procedure:
-
Subjects: Adult male Wistar rats.
-
Lesioning: Anesthetize rats and unilaterally infuse 6-hydroxydopamine (6-OHDA) into the substantia nigra to induce degeneration of dopaminergic neurons. Allow for a recovery and lesion development period (e.g., 14 days). Sham-operated controls receive a vehicle injection.
-
Guide Cannula Implantation: Implant a guide cannula targeting the striatum on the same side as the lesion.
2. Drug Administration:
-
Divide lesioned animals into treatment groups: Vehicle, 1MeTIQ (e.g., 50 mg/kg, i.p.), and TIQ (e.g., 50 mg/kg, i.p.).
-
Administer compounds either acutely (a single injection on the day of the experiment) or chronically (daily injections for 14 consecutive days post-lesioning).[8][15]
3. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Allow for a stabilization period (e.g., 2 hours) to achieve a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
4. Neurochemical Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Quantify the concentrations of dopamine and its primary extracellular metabolite, 3-methoxytyramine (3-MT).
5. Data Analysis:
-
Express results as a percentage of the baseline concentration for each animal.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the dopamine and 3-MT levels between the vehicle-treated lesion group and the 1MeTIQ/TIQ-treated lesion groups. A significant restoration of dopamine release in the treated groups compared to the vehicle group indicates a neuroprotective effect.[4]
Conclusion
The addition of a single methyl group fundamentally alters the biological activity of the tetrahydroisoquinoline scaffold. 1MeTIQ emerges as a compound with a multifaceted neuroprotective profile, primarily through its actions as a reversible MAO inhibitor and an NMDA receptor antagonist.[1][2] These mechanisms allow it to effectively combat both oxidative stress and glutamate-induced excitotoxicity. Conversely, TIQ, while also a MAO inhibitor, carries a risk of neurotoxicity, particularly with chronic or high-dose exposure.[2][5] However, some evidence suggests TIQ may also confer neuroprotection under certain conditions, indicating a complex pharmacology that warrants further investigation.[4][8] For drug development professionals, 1MeTIQ represents a more promising lead compound for therapies targeting neurodegenerative diseases where oxidative stress and excitotoxicity are key pathological features.
References
- 1. This compound, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinsonism produced by tetrahydroisoquinoline (TIQ) or the analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model [frontiersin.org]
- 10. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters and post-synaptic dopamine D(2) receptors in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. An endogenous neuroprotectant substance, this compound (1MeTIQ), prevents the behavioral and neurochemical effects of cocaine reinstatement in drug-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: The Neurotoxic Insult of MPTP versus the Protective Shield of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the neuroprotective compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). This document synthesizes experimental data on their opposing effects on the dopaminergic system, outlines detailed experimental protocols for their study, and visualizes the key cellular pathways involved.
Executive Summary
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome in primates, including humans, that closely mimics Parkinson's disease.[1] Its toxicity is mediated by its metabolite, 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, neuronal apoptosis.[1][2] In stark contrast, this compound (1-MeTIQ), an endogenous amine found in the mammalian brain, exhibits significant neuroprotective properties against various neurotoxins, including MPTP.[3][4][5] Its protective mechanisms are multifaceted, involving the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[4][6][7] This guide delves into the experimental evidence that substantiates these opposing roles, providing a valuable resource for researchers investigating neurodegenerative diseases and potential therapeutic interventions.
Data Presentation: Quantitative Comparison of Neurochemical and Cellular Outcomes
The following tables summarize the quantitative data from studies investigating the effects of MPTP and the protective capacity of 1-MeTIQ. These studies typically involve animal models, most commonly mice, where MPTP is administered to induce parkinsonism, with or without pre-treatment with 1-MeTIQ.
| Treatment Group | Striatal Dopamine (B1211576) (DA) Levels (% of Control) | Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (% of Control) | Reference |
| Control | 100% | 100% | [3][8] |
| MPTP | 20-50% | 40-60% | [3][8] |
| MPTP + 1-MeTIQ | 70-90% | 80-95% | [3][8] |
| 1-MeTIQ alone | ~100% | ~100% | [3][8] |
Table 1: Neuroprotective Effects of 1-MeTIQ on MPTP-Induced Dopaminergic Neuron Damage. This table illustrates the significant depletion of striatal dopamine and loss of TH-positive neurons in the substantia nigra following MPTP administration. Pre-treatment with 1-MeTIQ markedly attenuates these neurotoxic effects, demonstrating its potent neuroprotective capacity.
| Treatment Group | Locomotor Activity (Counts/hour) | Bradykinesia (Time to descend a pole in seconds) | Reference |
| Control | 3000-4000 | 5-10 | [8][9] |
| MPTP | 1000-1500 | 20-30 | [8][9] |
| MPTP + 1-MeTIQ | 2500-3500 | 8-15 | [8][9] |
Table 2: Behavioral Outcomes in MPTP and 1-MeTIQ Treated Mice. This table highlights the motor deficits, specifically reduced locomotor activity and induced bradykinesia, observed in mice after MPTP treatment. Co-administration of 1-MeTIQ significantly ameliorates these behavioral impairments, correlating with the observed neurochemical and cellular protection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of MPTP and 1-MeTIQ.
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of a parkinsonian phenotype in mice using MPTP.[10][11]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.[12]
-
MPTP Administration: MPTP hydrochloride is dissolved in saline. A common sub-acute regimen involves four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals within a single day.[13][14]
-
Control Group: A control group receives saline injections following the same schedule.
-
1-MeTIQ Treatment Group: For neuroprotection studies, 1-MeTIQ (typically 25-50 mg/kg, i.p.) is administered 30 minutes prior to each MPTP injection.[8]
-
Post-Treatment Period: Animals are monitored for 7-21 days post-injection to allow for the full development of the dopaminergic lesion before behavioral and histological assessments.[15]
Quantification of Striatal Dopamine by HPLC
This protocol outlines the measurement of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC) with electrochemical detection.[3][16]
-
Tissue Preparation: Mice are euthanized, and the striata are rapidly dissected on ice. The tissue is homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Chromatography: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid).
-
Detection: Dopamine and its metabolites are detected using an electrochemical detector set at an oxidizing potential.
-
Quantification: The concentration of dopamine is determined by comparing the peak area of the sample to that of a standard curve.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol describes the staining of dopaminergic neurons in the substantia nigra by targeting tyrosine hydroxylase, a key enzyme in dopamine synthesis.[7][17]
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Coronal sections (30-40 µm) of the midbrain containing the substantia nigra are cut using a cryostat.
-
Staining:
-
Sections are washed and then incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) and visualized with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Imaging: Stained sections are mounted on slides and imaged using a light microscope.
Stereological Quantification of TH-Positive Neurons
This protocol details an unbiased method for counting the number of TH-positive neurons in the substantia nigra.[12][18]
-
Sampling: A systematic random sampling scheme is used to select a series of sections throughout the entire substantia nigra.
-
Counting Frame: An unbiased counting frame (e.g., the optical fractionator) is superimposed on the images of the selected sections.
-
Counting: TH-positive neurons are counted within the counting frame, following specific inclusion and exclusion criteria to avoid bias.
-
Estimation: The total number of neurons is estimated by multiplying the number of counted neurons by the reciprocal of the sampling fractions.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of MPTP-induced neurotoxicity.
Caption: Protective mechanisms of 1-MeTIQ.
Caption: Experimental workflow for comparing MPTP and 1-MeTIQ effects.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. HPLC analysis of striatal dopamine levels [bio-protocol.org]
- 3. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Depletion Does Not Protect against Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 8. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.9. Stereological cell counting [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. modelorg.com [modelorg.com]
- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Video: Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [jove.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) derivatives, focusing on their neuroprotective, monoamine oxidase (MAO) inhibitory, and phosphodiesterase 4 (PDE4) inhibitory activities. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.
Neuroprotective and Neurotoxic Activities
1-Me-THIQ and its derivatives have been investigated for their potential to protect neurons from toxins, a critical area of research for neurodegenerative diseases like Parkinson's disease. The neuroprotective and, conversely, neurotoxic effects of these compounds are highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core.
Studies on human neuroblastoma SH-SY5Y cells have provided valuable insights into the SAR of 1-Me-THIQ derivatives. The following table summarizes the cytotoxic effects of various analogs. A lower TC50 value indicates higher cytotoxicity.
Table 1: Cytotoxicity of 1-Me-THIQ Derivatives in SH-SY5Y Cells [1]
| Compound | Substituent(s) | TC50 (µM) |
| 1-Me-THIQ | None | >1000 |
| Derivative 1 | 7-OH | >1000 |
| Derivative 2 | 6-OH | >1000 |
| Derivative 3 | 6,7-diOH (Salsolinol) | 34[2] |
| Derivative 4 | 7-OCH3 | 360 |
| Derivative 5 | 6-OCH3 | 380 |
| Derivative 6 | 6,7-diOCH3 | 240 |
| Derivative 7 | 1-Benzyl-THIQ | 150 |
Structure-Activity Relationship for Neuroprotection/Neurotoxicity:
-
Hydroxyl vs. Methoxyl Substitution: Hydroxyl substitution on the aromatic ring generally decreases cytotoxicity compared to the parent 1-Me-THIQ, suggesting a neuroprotective role.[3] Conversely, methoxyl substitution tends to increase cytotoxicity.[3]
-
Dihydroxy Substitution: The presence of two hydroxyl groups, as in salsolinol (B1200041) (6,7-dihydroxy-1-Me-THIQ), significantly increases cytotoxicity.[2] This is attributed to the impairment of cellular energy metabolism.[2]
-
1-Position Substitution: Substitution at the 1-position with a benzyl (B1604629) group, creating 1-benzyl-THIQ, results in increased cytotoxicity.[1]
Some hydroxylated 1-Me-THIQ derivatives have shown enhanced neuroprotective efficacy compared to the parent compound.[3] This highlights the potential for developing potent neuroprotective agents through strategic hydroxylation of the 1-Me-THIQ scaffold.
dot
Caption: SAR of 1-Me-THIQ derivatives on cytotoxicity.
Monoamine Oxidase (MAO) Inhibition
1-Me-THIQ and its analogs are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.
-
N-Methylation: N-methylation of the tetrahydroisoquinoline ring is a key feature for MAO inhibitory activity.
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring influence the potency and selectivity for MAO-A versus MAO-B.
-
N-Methylisoquinolinium Ions: A series of N-methylisoquinolinium ions, which are oxidized metabolites of N-methyl-tetrahydroisoquinolines, were found to be potent MAO-A inhibitors, with the N-methyl-6-methoxyisoquinolinium ion being particularly active (IC50 = 0.81 µM).[2]
dot
Caption: Mechanism of MAO inhibition by 1-Me-THIQ derivatives.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammation. Inhibition of PDE4 leads to increased cAMP levels, which has anti-inflammatory effects. Certain tetrahydroisoquinoline derivatives have been identified as potential PDE4 inhibitors.
A study on 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives provided key SAR insights for PDE4B inhibition. While these are not all 1-methyl derivatives, the data offers valuable information for scaffold modification.
Table 2: PDE4B Inhibitory Activity of Tetrahydroisoquinoline Derivatives [3]
| Compound | R1 | R2 | PDE4B IC50 (µM) |
| 19 | H | 4-OCH3-Ph-SO2- | 0.88 |
| Rolipram | - | - | 1.12 |
Structure-Activity Relationship for PDE4 Inhibition:
-
C-1 Position: The presence of a methyl group at the C-1 position is a common feature in many biologically active tetrahydroisoquinolines.
-
Aromatic Ring Substitution: Attaching a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of a phenyl ring substituent enhances PDE4B inhibitory activity.[3]
-
Sulfonamide Group: The presence of a sulfonamide group plays a crucial role in improving both inhibitory activity and selectivity for PDE4B.[3]
-
C-3 Position: The addition of rigid substituents at the C-3 position of the tetrahydroisoquinoline ring can improve subtype selectivity.[3]
dot
Caption: PDE4 signaling pathway and its inhibition.
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction .[4][5]
General Procedure:
-
Intermediate Formation: A β-phenylethylamine is condensed with an aldehyde or ketone to form a Schiff base intermediate. For 1-Me-THIQ, acetaldehyde (B116499) or a related carbonyl compound is used.
-
Cyclization: The Schiff base undergoes an intramolecular electrophilic substitution reaction, typically in the presence of an acid catalyst (e.g., HCl, H2SO4, or a Lewis acid), to form the tetrahydroisoquinoline ring.
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography.
dot
Caption: Pictet-Spengler reaction workflow for THIQ synthesis.
In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
This assay assesses the ability of a compound to protect neuronal cells from a toxin.
Protocol Outline:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Toxin Induction: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, is added to the cell culture to induce cell death, mimicking conditions of Parkinson's disease.
-
Compound Treatment: The cells are co-incubated with the neurotoxin and various concentrations of the test 1-Me-THIQ derivative.
-
Viability Assessment: After a set incubation period (e.g., 24-48 hours), cell viability is measured using an MTT or similar assay.
-
Data Analysis: The concentration of the test compound that provides 50% protection against the toxin-induced cell death (EC50) is calculated.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.
Protocol Outline:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Incubation: The enzyme is incubated with a substrate (e.g., kynuramine (B1673886) or a radiolabeled monoamine) and various concentrations of the test 1-Me-THIQ derivative.
-
Reaction Termination: The enzymatic reaction is stopped after a specific time.
-
Product Quantification: The amount of product formed is quantified. This can be done using spectrophotometry, fluorometry, or liquid scintillation counting, depending on the substrate used.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay measures the ability of a compound to inhibit PDE4 activity.
Protocol Outline:
-
Enzyme and Substrate: Recombinant human PDE4 enzyme and its substrate, cAMP (often radiolabeled, e.g., [3H]-cAMP), are used.
-
Incubation: The PDE4 enzyme is incubated with the substrate and a range of concentrations of the test tetrahydroisoquinoline derivative.
-
Separation: The reaction is terminated, and the product ([3H]-5'-AMP) is separated from the unreacted substrate. This is often achieved using anion-exchange chromatography.
-
Quantification: The amount of product is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective or neurotoxic activity of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
1MeTIQ: A Potential Neuroprotective Agent in the Biomarker Landscape of Neurodegenerative Diseases
For Immediate Release
A growing body of preclinical evidence suggests that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the mammalian brain, holds significant promise as a neuroprotective agent. This guide provides a comprehensive comparison of 1MeTIQ with established biomarkers for neurodegenerative diseases, supported by experimental data, and outlines detailed methodologies for its detection. This information is critical for researchers, scientists, and drug development professionals exploring novel therapeutic and diagnostic avenues for diseases such as Parkinson's and Alzheimer's.
1MeTIQ: Performance and Comparison with Alternative Biomarkers
Current research strongly indicates a neuroprotective role for 1MeTIQ, particularly in Parkinson's disease models. Studies have shown that levels of 1MeTIQ are reduced in the brains of Parkinson's patients and in aging animal models. The compound's neuroprotective effects are attributed to several mechanisms, including the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[1]
While 1MeTIQ shows promise, it is crucial to evaluate its standing relative to established biomarkers in the field of neurodegenerative diseases.
Comparison with Parkinson's Disease Biomarkers
The primary biomarker for Parkinson's disease currently involves imaging of the dopamine (B1211576) transporter (DAT) and the detection of aggregated alpha-synuclein (B15492655) in cerebrospinal fluid (CSF). While direct comparative studies are limited, the potential of 1MeTIQ lies in its dual role as a potential biomarker and a therapeutic agent.
| Biomarker | Type | Method of Detection | Key Findings |
| 1MeTIQ | Endogenous Amine | GC-MS, HPLC, Radioimmunoassay | Reduced levels observed in Parkinson's patients and animal models. Demonstrates neuroprotective effects in preclinical studies. |
| α-Synuclein | Protein | Seed Amplification Assay (SAA) in CSF | Aggregated α-synuclein is a pathological hallmark of Parkinson's disease. SAA shows high sensitivity and specificity for detection. |
| Dopamine Transporter (DAT) Imaging | Protein | SPECT, PET | Reduced DAT availability is a well-established indicator of dopaminergic neurodegeneration in Parkinson's disease. |
Comparison with Alzheimer's Disease Biomarkers
For Alzheimer's disease, the core CSF biomarkers are amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau). Currently, there is a lack of direct clinical studies comparing CSF or plasma levels of 1MeTIQ with these established biomarkers in Alzheimer's patients. However, preclinical studies suggest that 1MeTIQ's antioxidant and anti-excitotoxic properties could be beneficial in Alzheimer's pathology.
| Biomarker | Type | Method of Detection | Key Findings for Alzheimer's Disease |
| 1MeTIQ | Endogenous Amine | GC-MS, HPLC | Preclinical data suggests neuroprotective potential relevant to Alzheimer's pathology, but clinical data on its levels in Alzheimer's patients is lacking. |
| CSF Aβ42 | Peptide | ELISA, Luminex | Decreased levels in CSF are a core biomarker for Alzheimer's disease, reflecting amyloid plaque deposition in the brain. |
| CSF t-tau | Protein | ELISA, Luminex | Increased levels in CSF reflect the intensity of neuronal damage. |
| CSF p-tau | Protein | ELISA, Luminex | Increased levels in CSF are more specific to the neurofibrillary tangles characteristic of Alzheimer's disease. |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of biomarkers. Below are representative protocols for the detection of 1MeTIQ in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for 1MeTIQ in Brain Tissue
This method is suitable for the quantitative analysis of 1MeTIQ in brain homogenates.
1. Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer (e.g., phosphate-buffered saline).
-
Perform protein precipitation using a suitable agent (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for further processing.
2. Extraction:
-
Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., ethyl acetate) to isolate 1MeTIQ.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
3. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility of 1MeTIQ for GC analysis.
-
Incubate at a specific temperature and time to ensure complete derivatization.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the components.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic ions of derivatized 1MeTIQ.
High-Performance Liquid Chromatography (HPLC) for 1MeTIQ in Plasma
This protocol outlines the quantification of 1MeTIQ in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Collect the supernatant.
2. Chromatographic Separation:
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate (e.g., 1 mL/min).
3. Detection:
-
UV Detector: Monitor the eluent at a wavelength where 1MeTIQ has maximum absorbance.
-
Fluorescence Detector: For enhanced sensitivity, derivatize 1MeTIQ with a fluorescent tag and use a fluorescence detector.
-
Mass Spectrometer (LC-MS): For the highest sensitivity and specificity, couple the HPLC system to a mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
Visualizing the Landscape: Pathways and Workflows
To further elucidate the role and analysis of 1MeTIQ, the following diagrams illustrate its proposed neuroprotective signaling pathway and a typical experimental workflow for its quantification.
Caption: Proposed neuroprotective mechanisms of 1MeTIQ.
Caption: General workflow for 1MeTIQ quantification.
Conclusion
1MeTIQ presents a compelling case as a potential neuroprotective agent with biomarker potential, particularly for Parkinson's disease. Its multifaceted mechanism of action targets key pathological pathways in neurodegeneration. However, for 1MeTIQ to be validated as a robust biomarker, further clinical research is imperative. Specifically, large-scale studies are needed to directly compare its diagnostic and prognostic utility against established biomarkers for a range of neurodegenerative diseases, including Alzheimer's disease. The development and standardization of high-throughput analytical methods will also be crucial for its integration into clinical practice and drug development pipelines. The information and protocols provided in this guide serve as a foundational resource for advancing the investigation of this promising endogenous compound.
References
comparative analysis of different synthesis routes for 1-Methyl-1,2,3,4-tetrahydroisoquinoline
For researchers, scientists, and drug development professionals, the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in many biologically active compounds, is a task of significant interest. This guide provides a comparative analysis of the most prominent synthetic routes to this versatile scaffold, offering a detailed examination of their methodologies, supported by experimental data to inform the selection of the most suitable pathway for specific research and development needs.
This publication delves into a side-by-side comparison of the classical Pictet-Spengler and Bischler-Napieralski reactions, alongside modern approaches including reductive amination and asymmetric synthesis. The objective is to furnish a clear and comprehensive overview of the advantages, limitations, and practical considerations associated with each method.
At a Glance: Key Differences in Synthetic Strategies
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Reductive Amination | Asymmetric Synthesis |
| Starting Materials | β-Phenylethylamine and acetaldehyde (B116499) | N-Acetyl-β-phenylethylamine | β-Phenylethylamine and acetaldehyde | Varies (often similar to Pictet-Spengler) |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, TFA) | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅) | Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Chiral catalyst or auxiliary |
| Initial Product | This compound | 1-Methyl-3,4-dihydroisoquinoline (B1216472) | This compound | Enantioenriched this compound |
| Subsequent Steps | Direct formation of the final product | Requires a reduction step (e.g., NaBH₄) | Direct formation of the final product | Removal of chiral auxiliary (if applicable) |
| Reaction Conditions | Can range from mild to harsh, depending on the catalyst | Generally requires harsher, anhydrous, and often refluxing conditions | Typically mild reaction conditions | Varies depending on the catalytic system |
| Key Advantages | Atom economical, direct, can be performed under mild conditions | Good for substrates with electron-rich aromatic rings | Mild conditions, high yields | Provides access to specific enantiomers |
| Key Disadvantages | Can have poor yields for less nucleophilic aromatic rings[1] | Two-step process, harsh reagents, potential for side reactions | Requires a stoichiometric reducing agent | Catalyst cost and sensitivity |
Reaction Pathways and Logical Flow
The fundamental distinction between these synthetic strategies lies in the nature of the key bond-forming and cyclization steps.
Pictet-Spengler Reaction
This reaction proceeds through the acid-catalyzed condensation of β-phenylethylamine with acetaldehyde to form an iminium ion intermediate. Subsequent intramolecular electrophilic aromatic substitution leads directly to the this compound product.[2][3]
Caption: Pictet-Spengler reaction pathway.
Bischler-Napieralski Reaction
The Bischler-Napieralski route begins with the cyclodehydration of N-acetyl-β-phenylethylamine using a strong dehydrating agent to form a 1-methyl-3,4-dihydroisoquinoline intermediate. This intermediate is then reduced in a separate step to yield the final product.[4][5]
Caption: Bischler-Napieralski reaction pathway.
Reductive Amination
This one-pot procedure involves the reaction of β-phenylethylamine and acetaldehyde to form an imine or enamine in situ, which is then immediately reduced by a reducing agent present in the reaction mixture to directly afford this compound.[6][7]
Caption: Reductive Amination reaction pathway.
Experimental Data Comparison
The following table summarizes typical experimental data for the synthesis of this compound via the different routes. It is important to note that yields and reaction conditions can vary significantly based on the specific reagents, catalysts, and scale of the reaction.
| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pictet-Spengler | HCl (conc.) | Water | 100 | 4 h | ~40-60 | [8] |
| Pictet-Spengler (Microwave) | Trifluoroacetic acid | None | 140 | 30 min | up to 98 | [9] |
| Bischler-Napieralski | POCl₃, then NaBH₄ | Toluene, then Methanol (B129727) | Reflux, then RT | 2 h, then 1 h | ~70-85 | [10] |
| Reductive Amination | NaBH₃CN, Acetic Acid | Methanol | Room Temperature | 12-24 h | ~60-80 | [11] |
| Asymmetric (Enzymatic) | Norcoclaurine Synthase | Buffer | 30 | 1 h | up to 99 | [12][13] |
Experimental Protocols
Pictet-Spengler Reaction (Classical Conditions)
-
Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) in water, concentrated hydrochloric acid is added dropwise at 0 °C until the pH is approximately 1.
-
Reagent Addition: Acetaldehyde (1.1 eq) is added to the solution.
-
Reaction: The mixture is heated to 100 °C and stirred for 4 hours.
-
Workup: The reaction mixture is cooled to room temperature and basified with a concentrated solution of sodium hydroxide (B78521) to pH > 10.
-
Extraction: The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Bischler-Napieralski Reaction and Subsequent Reduction
-
Amide Formation (if necessary): β-Phenylethylamine (1.0 eq) is acetylated with acetic anhydride (B1165640) or acetyl chloride in the presence of a base to form N-acetyl-β-phenylethylamine.
-
Cyclization: N-acetyl-β-phenylethylamine (1.0 eq) is dissolved in anhydrous toluene. Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C. The mixture is then heated to reflux for 2 hours.
-
Workup of Intermediate: The reaction mixture is cooled and carefully poured onto crushed ice. The aqueous layer is basified with concentrated ammonium (B1175870) hydroxide and extracted with toluene. The organic layer is dried and concentrated to give the crude 1-methyl-3,4-dihydroisoquinoline.
-
Reduction: The crude dihydroisoquinoline is dissolved in methanol, and sodium borohydride (B1222165) (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1 hour.
-
Final Workup and Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Reductive Amination
-
Reaction Setup: To a solution of β-phenylethylamine (1.0 eq) and acetaldehyde (1.2 eq) in methanol, acetic acid is added to adjust the pH to ~5-6.
-
Reducing Agent Addition: Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with sodium carbonate.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the research. The Pictet-Spengler reaction offers a direct and atom-economical approach, with modern variations like microwave-assisted synthesis providing high yields in short reaction times.[9] The Bischler-Napieralski reaction , although a two-step process involving harsher reagents, remains a robust and reliable method, particularly for substrates with electron-rich aromatic systems.[10] Reductive amination provides a mild and efficient one-pot alternative. For applications where stereochemistry is critical, asymmetric synthesis , particularly enzymatic methods, offers excellent enantioselectivity.[12][13] This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important heterocyclic compound.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Navigating the Analytical Landscape for 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ): A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals engaged in the study of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of established and potential analytical techniques for the quantification of 1-Me-THIQ, with a focus on their performance, applicability, and the detailed experimental protocols that underpin their successful implementation.
This compound is an endogenous amine with a range of pharmacological activities, including neuroprotective effects, which has garnered significant interest in the context of neurodegenerative diseases.[1] Accurate measurement of 1-Me-THIQ in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide delves into a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Radioimmunoassay (RIA), and Gas Chromatography (GC) based methods, presenting a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS and RIA for the analysis of 1-Me-THIQ, based on available literature. A qualitative comparison with Gas Chromatography (GC) is also included to provide a broader perspective on available techniques.
| Parameter | LC-MS/MS | Radioimmunoassay (RIA) | Gas Chromatography (GC) |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Competitive binding of labeled and unlabeled antigen to a specific antibody. | Separation of volatile compounds in the gas phase followed by detection. |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio (m/z). | High, dependent on antibody specificity.[2] | Moderate to high, dependent on column and detector. |
| Sensitivity | Very high (LOD of 0.01 ng/mL reported for 1-Me-THIQ).[3][4] | High (Standard curve range of 0.5 to 100 pmol reported).[2] | High, especially with sensitive detectors like FID or MS.[5] |
| Linearity (r²) | >0.99[3][4] | Not explicitly stated, but a standard curve is generated.[2] | Typically high (>0.99). |
| Recovery | >94.1%[3][4] | Not explicitly stated. | Dependent on sample preparation. |
| Throughput | Moderate to high, amenable to automation. | Can be high with multi-well plate formats. | Generally higher for simple mixtures.[6] |
| Matrix Effects | Can be significant, requires careful management.[7] | Can be present, requires matrix-matched standards. | Less susceptible for volatile analytes. |
| Cost | High initial instrument cost, moderate running costs.[5] | Moderate, requires specific antibodies and radiolabeled reagents. | Lower initial instrument cost, lower running costs.[5] |
| Sample Type | Versatile, suitable for biological fluids and tissues.[3][4] | Primarily for biological fluids.[2] | Suitable for volatile and thermally stable compounds.[8] |
| Development Time | Moderate to long. | Long, requires antibody development. | Moderate. |
Detailed Experimental Protocol: LC-MS/MS Method
The following is a detailed protocol for the analysis of 1-Me-THIQ in biological samples using LC-MS/MS, based on a published method.[3][4]
Sample Preparation
-
Extraction: A combination of solvent and solid-phase extraction (SPE) is employed to isolate 1-Me-THIQ from the biological matrix.
-
Internal Standard: A deuterated internal standard (e.g., 1-MeTIQ-d4) is added to the sample prior to extraction to correct for matrix effects and variations in recovery.[3][4]
Chromatographic Conditions
-
Column: A reversed-phase 5CN-MS column (150 × 2.0 mm, i.d.) is used for separation.[3][4]
-
Mobile Phase: A mixture of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) (90:10, v/v) is used as the mobile phase.[3][4]
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.2 mL/min.[3][4]
-
Temperature: The analysis is typically performed at ambient temperature.[9]
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is utilized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions:
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines.[7] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[10]
-
Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.[11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw, long-term).[11]
Visualizing Method Validation and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Logical comparison of analytical methods for 1-Me-THIQ.
Conclusion
The choice of an analytical method for 1-Me-THIQ depends on the specific requirements of the study. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is a powerful technique.[3][4] Radioimmunoassay offers a sensitive alternative, though it requires the development of specific antibodies.[2] Gas chromatography-based methods may also be suitable, particularly for volatile derivatives of 1-Me-THIQ. A thorough method validation is essential to ensure the generation of reliable and reproducible data, regardless of the chosen technique.[7] This guide provides a foundation for researchers to make an informed decision on the most appropriate analytical methodology for their studies on 1-Me-THIQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination method of 1-methyl-1,2,3, 4-tetrahydroisoquinoline, an endogenous parkinsonism-preventing substance, by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and this compound (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 4. jsbms.jp [jsbms.jp]
- 5. bitesizebio.com [bitesizebio.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rr-americas.woah.org [rr-americas.woah.org]
A Comparative Guide to the In Vitro and In Vivo Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally observed effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous amine with demonstrated neuroprotective potential. We will examine its actions at the cellular level (in vitro) and within whole organisms (in vivo), presenting quantitative data, detailed experimental protocols, and visual summaries of its mechanisms and workflows.
In Vitro Effects: Direct Cellular and Enzymatic Interactions
In vitro studies are crucial for elucidating the direct molecular mechanisms of a compound. For 1-MeTIQ, these studies have primarily focused on its interaction with key enzymes involved in neurotransmitter metabolism and its ability to protect cultured neurons from toxins.
Data Presentation: Enzyme Inhibition
The primary molecular action of 1-MeTIQ identified in vitro is the inhibition of monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506). By inhibiting these enzymes, 1-MeTIQ can increase the availability of these neurotransmitters.[1]
| Target Enzyme | Substrate(s) | 1-MeTIQ IC50 Value (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | Serotonin, Noradrenaline | 33 | [2] |
| Monoamine Oxidase B (MAO-B) | Dopamine, Phenylethylamine | 160 | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates greater potency.
Signaling Pathway: MAO Inhibition
The following diagram illustrates the core in vitro mechanism of 1-MeTIQ. By inhibiting MAO-A and MAO-B, it prevents the breakdown of dopamine, leading to two key neuroprotective outcomes: increased dopamine levels and reduced production of harmful reactive oxygen species (ROS) that are byproducts of MAO-catalyzed reactions.
Caption: Mechanism of 1-MeTIQ Action In Vitro.
Experimental Protocol: Neuroprotection Against MPP+ in SH-SY5Y Cells
This protocol is a representative example of how the neuroprotective effects of 1-MeTIQ are assessed in vitro. The SH-SY5Y human neuroblastoma cell line is a common model for dopaminergic neurons, and MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of the neurotoxin MPTP, is used to simulate Parkinson's disease-like cell death.
-
Cell Culture:
-
Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded into 96-well plates at a density that allows them to reach 70-80% confluency.
-
-
Toxin Induction and Treatment:
-
Twenty-four hours before toxin exposure, the culture medium is replaced with a medium containing 1% FBS to reduce confounding effects from serum growth factors.
-
To assess neuroprotection, cells are pre-treated with various concentrations of 1-MeTIQ (e.g., 10 µM - 500 µM) or vehicle control for 1 hour.
-
Following pre-treatment, MPP+ is added to the wells at a final concentration known to induce significant cell death (e.g., 1.5 mM) for an incubation period of 24 to 48 hours.
-
-
Assessment of Cell Viability:
-
Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
In Vivo Effects: Systemic and Behavioral Outcomes
In vivo studies in animal models are essential to understand a compound's effects in a complex biological system, accounting for factors like metabolism, distribution, and blood-brain barrier penetration. For 1-MeTIQ, these studies have largely focused on its ability to counteract the effects of neurotoxins in models of Parkinson's disease and to influence behaviors related to depression.
Data Presentation: Neuroprotection in a 6-OHDA Parkinson's Model
The 6-hydroxydopamine (6-OHDA) rat model is a gold standard for creating Parkinson's-like neurodegeneration. A unilateral injection of 6-OHDA into the substantia nigra causes a significant loss of dopaminergic neurons and a corresponding depletion of dopamine in the striatum. Studies show that 1-MeTIQ can effectively prevent this damage.[3][4]
| Animal Model | Neurotoxin & Lesion | Treatment Group | Outcome Measure | Result | Reference |
| Wistar Rat | Unilateral 6-OHDA lesion in substantia nigra | Vehicle (Saline) | Striatal Dopamine Release | ~70% reduction vs. control | [3][4] |
| Wistar Rat | Unilateral 6-OHDA lesion in substantia nigra | 1-MeTIQ (50 mg/kg, i.p., repeated admin.) | Striatal Dopamine Release | Complete inhibition of the 6-OHDA-induced dopamine deficit | [3][4] |
Experimental Workflow: In Vivo Neuroprotection Study
The diagram below outlines the typical workflow for an in vivo experiment designed to test the neuroprotective properties of 1-MeTIQ in a toxin-induced model of Parkinson's disease.
Caption: Workflow of an In Vivo Neuroprotection Experiment.
Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the induction of a Parkinson's-like lesion in rats and subsequent treatment to evaluate the neuroprotective efficacy of 1-MeTIQ.[3][4]
-
Animal Model:
-
Male Wistar rats (250-300g) are used for the study. Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Lesion Induction:
-
Rats are anesthetized (e.g., with ketamine/xylazine) and placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target coordinates for the substantia nigra.
-
6-hydroxydopamine (6-OHDA) is injected unilaterally into the substantia nigra to selectively destroy dopaminergic neurons on one side of the brain. A control group receives a vehicle (saline) injection.
-
-
Treatment Administration:
-
For a chronic protection study, treatment with 1-MeTIQ (e.g., 50 mg/kg, intraperitoneal injection) or vehicle begins shortly after the 6-OHDA lesion and continues for a set period (e.g., daily for 14 days).
-
-
Neurochemical Analysis:
-
After the treatment period, animals are euthanized, and their brains are rapidly removed.
-
The striatum from both the lesioned and unlesioned hemispheres is dissected.
-
Dopamine levels and its metabolites (DOPAC, HVA) are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
The percentage of dopamine depletion in the lesioned hemisphere is calculated relative to the unlesioned side, and the protective effect of 1-MeTIQ is determined by comparing the dopamine levels in the treated group to the vehicle-treated lesion group.
-
Comparison and Discussion: Bridging In Vitro and In Vivo Findings
The data reveals a consistent and logical progression from the molecular effects of 1-MeTIQ observed in vitro to its functional outcomes in vivo.
-
Correlation of Mechanism and Effect: The in vitro inhibition of MAO-A and MAO-B (IC50 values of 33 µM and 160 µM, respectively) provides a direct molecular explanation for the in vivo neuroprotective effects.[2] By preventing dopamine degradation, 1-MeTIQ effectively counters the dopamine depletion caused by neurotoxins like 6-OHDA.[3][4] The complete prevention of dopamine loss in the 6-OHDA model at a 50 mg/kg dose demonstrates that the in vitro enzymatic activity translates into a potent physiological effect.[3][4]
-
From Cell Viability to Neuroprotection: In vitro studies demonstrate that 1-MeTIQ protects cultured neurons from toxins. This cellular-level protection is mirrored in the in vivo models, where systemic administration of 1-MeTIQ preserves dopaminergic neurons from toxin-induced degeneration.[5]
-
Antidepressant-like Actions: The inhibition of MAO-A, which is responsible for breaking down serotonin and noradrenaline, aligns with the antidepressant-like effects observed in animal models like the forced swim test.[1] This suggests that the multi-target enzyme inhibition seen in vitro contributes to the broad spectrum of behavioral effects in vivo.
Logical Relationship: From Mechanism to Outcome
This final diagram connects the foundational in vitro findings to the complex in vivo results, providing a comprehensive overview of 1-MeTIQ's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Microglial Activation Is Neuroprotective in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Mouse Model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the monoamine oxidase (MAO) inhibitory activity of the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) with other well-established MAO inhibitors. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.
Introduction to 1MeTIQ
This compound (1MeTIQ) is an endogenous amine found in the mammalian brain that has garnered significant interest for its neuroprotective, antidepressant-like, and antiaddictive properties.[1] Its mechanism of action is multifaceted, involving not only the inhibition of monoamine oxidase (MAO) but also the scavenging of free radicals and antagonism of the glutamatergic system.[1][2] As a reversible inhibitor of both MAO-A and MAO-B, 1MeTIQ plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][3][4]
Comparative MAO Inhibitory Activity
The inhibitory potency of 1MeTIQ against both MAO-A and MAO-B has been quantified and is presented below in comparison to other known MAO inhibitors. The data is presented as the inhibitor constant (Ki) and/or the half-maximal inhibitory concentration (IC50). Lower values indicate greater inhibitory potency.
| Inhibitor | MAO-A Inhibition | MAO-B Inhibition | Selectivity | Type of Inhibition | Reference |
| 1MeTIQ | Ki = 1.5 µM | Ki = 0.8 µM | Non-selective | Reversible | (Patsenka and Antkiewicz-Michaluk, 2004) |
| Clorgyline | Ki = 0.054 µM | Ki = 58 µM | MAO-A selective | Irreversible | [5] |
| IC50 = 0.0012 µM | IC50 = 1.9 µM | [5] | |||
| Selegiline (B1681611) | - | IC50 = 11.25 nM | MAO-B selective | Irreversible | [6] |
| Moclobemide | IC50 = 6.061 µM | - | MAO-A selective | Reversible | [7] |
| Harmaline | IC50 = 2.3 nM | IC50 = 59,000 nM | MAO-A selective | Reversible | |
| Lazabemide | IC50 = 125,000 nM | IC50 = 18 nM | MAO-B selective | Reversible | |
| Piperine | IC50 = 49.3 µM | IC50 = 91.3 µM | Non-selective | Mixed/Competitive | [8] |
| Paeonol | IC50 = 54.6 µM | IC50 = 42.5 µM | Non-selective | Non-competitive/Competitive | [8] |
| Emodin | - | IC50 = 35.4 µM | MAO-B selective | Mixed | [8] |
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. A common and reliable method is the in vitro fluorometric MAO inhibition assay using kynuramine (B1673886) as a substrate.
In Vitro Fluorometric MAO Inhibition Assay Protocol
Principle: This assay measures the activity of MAO by monitoring the conversion of the non-fluorescent substrate, kynuramine, into the highly fluorescent product, 4-hydroxyquinoline (B1666331). The presence of an inhibitor reduces the rate of 4-hydroxyquinoline formation, allowing for the quantification of inhibitory potency (IC50).[9]
Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test inhibitor (e.g., 1MeTIQ) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test and reference inhibitors in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the reaction should not exceed 1%.[9]
-
Prepare a working solution of MAO-A or MAO-B enzyme in potassium phosphate buffer.
-
Prepare a working solution of kynuramine in potassium phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following:
-
Test Wells: 25 µL of the test inhibitor dilution.
-
Positive Control Wells: 25 µL of the reference inhibitor dilution.
-
Negative Control (100% Activity) Wells: 25 µL of buffer (with an equivalent concentration of DMSO as the test wells).
-
Blank Wells: 25 µL of buffer.
-
-
Add 50 µL of the MAO enzyme working solution to all wells except the blank wells. Add 50 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the kynuramine working solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Stop the reaction by adding 75 µL of 2 N NaOH to all wells.[9]
-
-
Data Analysis:
-
Measure the fluorescence of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of MAO action and a typical experimental workflow for determining MAO inhibition.
Caption: Mechanism of MAO Inhibition.
Caption: Experimental Workflow for MAO Inhibition Assay.
References
- 1. This compound, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preclinical Showdown: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) vs. Standard Antidepressants
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Antidepressant Efficacy in Preclinical Models.
This guide provides a comparative analysis of the endogenous neuroprotectant 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and standard antidepressant drugs, based on available preclinical data. While clinical trial data for 1-MeTIQ is not currently available, rodent model studies offer initial insights into its potential as an antidepressant agent. This document summarizes key experimental findings, details methodologies for pivotal assays, and visualizes the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the comparative efficacy of 1-MeTIQ and standard antidepressants in widely used preclinical models of depression.
Table 1: Effect on Immobility Time in the Forced Swim Test (FST) in Rodents
| Compound | Dose | Species | Change in Immobility Time | Reference |
| 1-MeTIQ | 20 mg/kg i.p. | Mouse | Significantly reduced (p<0.01), stronger effect than desipramine (B1205290) | [1] |
| Desipramine | 20 mg/kg i.p. | Mouse | Significantly reduced (p<0.05) | [1] |
| 1-MeTIQ | 10, 25, 50 mg/kg | Mouse | Significantly decreased, comparable to imipramine | [2][3] |
| Imipramine | 15, 30 mg/kg | Mouse | Significantly decreased | [2][3] |
| 1-MeTIQ | Not specified | Rat | Produced an antidepressant-like effect | [4][5] |
| Desipramine | Not specified | Rat | Produced an antidepressant-like effect | [4][5] |
Table 2: Effect on Immobility Time in the Tail Suspension Test (TST) in Mice
| Compound | Dose | Change in Immobility Time | Reference |
| 1-MeTIQ | 10, 25, 50 mg/kg | Significantly decreased, comparable to imipramine | [2][3] |
| Imipramine | 15, 30 mg/kg | Significantly decreased | [2][3] |
Table 3: Comparative Neurochemical Effects in Rodent Brain Structures
| Compound | Effect on Monoamine Systems | Mechanism of Action | Reference |
| 1-MeTIQ | Activates noradrenergic and serotoninergic systems. Increases dopamine (B1211576) metabolism and decreases serotonin (B10506) metabolism in some brain structures. | Inhibition of monoamine oxidase (MAO)-dependent oxidation of dopamine and serotonin. | [1][2][4][5] |
| Desipramine | Activates the noradrenergic system. | Classic antidepressant, primarily a norepinephrine (B1679862) reuptake inhibitor. | [1][4][5] |
| Imipramine | Activates noradrenergic and serotoninergic systems. | Standard tricyclic antidepressant, serotonin and norepinephrine reuptake inhibitor. | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to assess antidepressant-like activity in rodents. The protocol generally involves two sessions:
-
Pre-test Session: On the first day, animals are individually placed in a transparent cylinder filled with water (25 ± 1°C) to a depth where they cannot touch the bottom or escape. They are left in the cylinder for 15 minutes. This session serves as a habituation period.
-
Test Session: Twenty-four hours after the pre-test, the animals are placed back into the cylinder for a 5-minute session. The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A reduction in immobility time is interpreted as an antidepressant-like effect.[2][3][4][5]
Tail Suspension Test (TST)
The Tail Suspension Test is another behavioral despair model used to screen for potential antidepressant drugs. The methodology is as follows:
-
Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip. The suspension point is elevated so that the mouse cannot reach any surfaces.
-
The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A decrease in the total time of immobility is indicative of an antidepressant-like effect.[2][3]
Neurochemical Analysis
To determine the levels of monoamines (dopamine, norepinephrine, serotonin) and their metabolites, the following protocol is typically employed:
-
Tissue Collection: Following behavioral testing, animals are euthanized, and specific brain structures (e.g., striatum, hypothalamus, frontal cortex) are rapidly dissected and frozen.
-
Sample Preparation: The brain tissue is homogenized in a solution containing an internal standard. The homogenate is then centrifuged to precipitate proteins.
-
HPLC with Electrochemical Detection: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector. This technique separates the different monoamines and their metabolites, and the detector allows for their quantification based on their electrochemical properties.[1][2][3][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Proposed mechanisms of action for 1-MeTIQ and standard antidepressants.
Caption: General experimental workflow for preclinical antidepressant studies.
Concluding Remarks
Preclinical evidence suggests that 1-MeTIQ exhibits antidepressant-like properties in rodent models, with an efficacy comparable to standard antidepressants like desipramine and imipramine.[1][2][3][4][5] The mechanism of action for 1-MeTIQ appears to be distinct, primarily involving the inhibition of monoamine oxidase, which leads to a broad increase in monoamine concentrations.[4][5] This contrasts with the reuptake inhibition mechanism of many standard antidepressants.[6]
It is critical to underscore that these findings are based solely on animal models. Further research, including clinical trials in human subjects, is necessary to establish the safety and efficacy of 1-MeTIQ as a potential treatment for depression. The information presented here should be considered foundational and indicative of a potential area for further drug development and investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 4965-09-7), a chemical compound utilized in various research and development applications, particularly in pharmaceutical and neurochemistry research.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated laboratory hood.[2] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat to prevent skin contact.[2]
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash the affected area thoroughly with soap and water.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[2][3]
Hazard and Safety Data
The following table summarizes the key hazard and safety information for this compound.
| Property | Value | Source |
| CAS Number | 4965-09-7 | [5] |
| Molecular Formula | C₁₀H₁₃N | [5] |
| Molecular Weight | 147.22 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Unpleasant, pungent | [6] |
| Solubility | Slightly soluble in water | [6][7] |
| GHS Pictogram | Warning | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Experimental Protocol for Waste Preparation:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization:
-
Use a designated, properly labeled, and sealed container for liquid waste. The container should be made of a material compatible with amines.
-
For solid waste contaminated with the chemical (e.g., absorbent materials from a spill), use a sealed, labeled, heavy-duty plastic bag or a designated solid waste container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (4965-09-7), and the associated hazard symbols (Harmful, Irritant).
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Follow all institutional and local regulations for hazardous waste disposal.
Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as sand, silica (B1680970) gel, or universal binder to contain the spill.[4] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following institutional procedures.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
This guidance is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and local regulations.
References
Essential Safety and Operational Guide for Handling 1-Methyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.
A thorough risk assessment should be conducted before commencing any work involving this chemical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and irritation.[1] Nitrile gloves are resistant to a variety of chemicals, but prolonged or direct exposure should be avoided.[2] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and eye irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To minimize the inhalation of vapors and potential respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety.
3.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated laboratory hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a spill kit appropriate for chemical spills readily available.
3.2. Handling Procedure:
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.
-
Work Practice: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
3.3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
5.2. Disposal Method:
-
Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
